molecular formula C5H3ClFN B074285 5-Chloro-2-fluoropyridine CAS No. 1480-65-5

5-Chloro-2-fluoropyridine

Cat. No.: B074285
CAS No.: 1480-65-5
M. Wt: 131.53 g/mol
InChI Key: ZULRQGBHWBQPFE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridine is a highly valuable fluorinated heteroaromatic building block extensively utilized in medicinal chemistry and materials science research. Its distinct reactivity profile, governed by the synergistic effect of the electron-withdrawing fluorine atom and the chlorine leaving group, makes it an ideal intermediate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Researchers primarily employ this compound as a key precursor in the synthesis of complex molecules, particularly in constructing pyridine-based scaffolds for pharmaceutical candidates. Its applications are prominent in developing active ingredients for agrochemicals (e.g., herbicides, insecticides) and pharmaceuticals, where the incorporation of the fluorine atom is a common strategy to modulate metabolic stability, bioavailability, and binding affinity. The chlorine atom at the 5-position is highly amenable to palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling facile diversification of the molecular core. Simultaneously, the fluorine atom at the 2-position can be selectively displaced by nitrogen, oxygen, and sulfur-based nucleophiles, allowing for precise structural modifications. This compound is instrumental in creating libraries of compounds for high-throughput screening and in the lead optimization phase of drug discovery projects. It is supplied strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoropyridine
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InChI

InChI=1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZULRQGBHWBQPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10323333
Record name 5-Chloro-2-fluoropyridine
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Molecular Weight

131.53 g/mol
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CAS No.

1480-65-5
Record name 5-Chloro-2-fluoropyridine
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Foundational & Exploratory

5-Chloro-2-fluoropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a pivotal halogenated heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, make it an invaluable intermediate in the development of complex molecular architectures. This technical guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its significant applications in the pharmaceutical and agrochemical industries. Detailed safety information and a visualization of its role in synthetic chemistry are also presented to offer a complete resource for laboratory professionals.

Chemical Identity and Physical Properties

This compound is a yellow liquid at room temperature.[1] Its fundamental identifiers and physical characteristics are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1480-65-5[2][3]
Molecular Formula C₅H₃ClFN[2][3]
Molecular Weight 131.54 g/mol [2][3]
IUPAC Name This compound
SMILES String Fc1ccc(Cl)cn1[2][3]
InChI 1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H[2][3]
InChIKey ZULRQGBHWBQPFE-UHFFFAOYSA-N[2][3]
MDL Number MFCD04112513[2][3]

Table 2: Physical Properties of this compound

PropertyValue
Physical Form Liquid[4]
Appearance Yellow Liquid[5]
Density 1.311 g/mL at 25 °C[2][3]
Boiling Point 158 °C at 760 mmHg
88-89 °C at 100 mmHg[4]
Melting Point Not Available
Refractive Index (n20/D) 1.498[2][3]
Flash Point 52.2 °C (126.0 °F) - closed cup[2][3]
Water Solubility Not Available

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The fluorine and chlorine atoms serve as reactive sites, or "handles," for a variety of organic transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.[5]

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] Its pyridine core is a common scaffold in medicinal chemistry, and the attached halogens allow for precise molecular engineering.

Key reactions involving this compound include:

  • Suzuki Coupling: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids.[5]

  • Sonogashira Coupling: The chloro-substituent can be coupled with terminal alkynes.[5]

  • Buchwald-Hartwig Amination: The C-Cl bond is a suitable site for the formation of C-N bonds.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, facilitates the displacement of the fluorine by various nucleophiles.

G Role of this compound in Synthesis A This compound B Suzuki Coupling (with R-B(OH)₂) A->B C Buchwald-Hartwig Amination (with R₂NH) A->C D Sonogashira Coupling (with R-C≡CH) A->D E Nucleophilic Substitution (at C-F bond) A->E F Complex Pharmaceutical and Agrochemical Targets B->F C->F D->F E->F

Caption: Synthetic pathways enabled by this compound.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, a general workflow for a cross-coupling reaction, such as a Suzuki coupling, is outlined below.

General Protocol for a Suzuki Cross-Coupling Reaction:

  • Inert Atmosphere: To an oven-dried flask, add this compound, the desired boronic acid (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent (such as a mixture of toluene and water, or dioxane) is added via syringe.

  • Reaction: The reaction mixture is heated (typically between 80-110 °C) and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS), which can range from a few hours to overnight.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the desired coupled product.

G General Workflow for Suzuki Coupling start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base start->reagents solvent Add Degassed Solvent under Inert Atmosphere reagents->solvent heat Heat and Stir (Reaction Monitoring) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Solvent Removal & Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns dictated by H-H and H-F coupling constants.

    • ¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbons in the pyridine ring, with their chemical shifts influenced by the attached halogen atoms. C-F coupling is also a key feature.

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, and C=N stretching within the aromatic ring, as well as bands corresponding to the C-F and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[6][7]

Table 3: GHS Hazard and Safety Information

CategoryInformation
Pictograms GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)[2]
Signal Word Danger[2][3]
Hazard Statements H226: Flammable liquid and vapor.[7]
H302: Harmful if swallowed.[7]
H315: Causes skin irritation.[7]
H318: Causes serious eye damage.[7]
H335: May cause respiratory irritation.[7]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Personal Protective Equipment (PPE) Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be used.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Storage Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly closed and store locked up.[6][8]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8]

References

An In-depth Technical Guide to 5-Chloro-2-fluoropyridine (CAS: 1480-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine, with the CAS number 1480-65-5, is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both chlorine and fluorine atoms on the pyridine ring, make it a versatile substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel pharmaceutical agents. Detailed experimental protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, alongside visualizations of synthetic pathways and reaction mechanisms.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental settings. This data is summarized in the tables below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1480-65-5
Molecular Formula C₅H₃ClFN
Molecular Weight 131.54 g/mol
Appearance Colorless to brown liquid[1]
Boiling Point 158 °C at 760 mmHg[1]
Density 1.311 g/mL at 25 °C
Refractive Index (n20/D) 1.498
Flash Point 52.2 °C (126.0 °F) - closed cup
SMILES String C1=CC(C(=N C=C1)F)Cl
InChI Key ZULRQGBHWBQPFE-UHFFFAOYSA-N
Safety and Hazard Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[2]

Hazard CategoryGHS Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
Flammable Liquid 🔥H226: Flammable liquid and vaporP210, P233, P280, P303+P361+P353
Acute Toxicity (Oral) H302: Harmful if swallowedP301+P312
Skin Corrosion/Irritation H315: Causes skin irritationP280
Serious Eye Damage/Irritation corrosiveH318: Causes serious eye damageP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340, P312

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate.[3][4][5] While specific, detailed protocols for its commercial synthesis are often proprietary, related synthetic transformations in the patent literature suggest that its preparation may involve multi-step sequences starting from readily available pyridine precursors, employing diazotization and halogen exchange reactions.[1][6][7]

The reactivity of this compound is dominated by the distinct properties of its two halogen substituents. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective functionalization at either position, making it a highly valuable and versatile building block in synthetic chemistry.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] Its ability to participate in the formation of carbon-carbon and carbon-nitrogen bonds allows for the construction of complex molecular architectures found in a wide range of therapeutic agents. The incorporation of a fluorinated pyridine moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. While there is no evidence to suggest that this compound has intrinsic biological activity, its role as a precursor to biologically active compounds is well-established.[8][9][10]

General Synthetic Workflow

The use of this compound in the synthesis of more complex molecules typically follows a workflow involving a palladium-catalyzed cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification 5_Chloro_2_fluoropyridine This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) 5_Chloro_2_fluoropyridine->Cross_Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine) Coupling_Partner->Cross_Coupling Crude_Product Crude Product Cross_Coupling->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Functionalized Pyridine Derivative Purification->Final_Product G Start Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd This compound Pd_Intermediate Ar-Pd(II)-Cl Complex OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Boronate_Complex Boronate Complex Boronate_Complex->Transmetalation Arylboronic Acid + Base Reductive_Elimination->Start Regenerated Catalyst Product Coupled Product Reductive_Elimination->Product G Start Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd This compound Pd_Intermediate Ar-Pd(II)-Cl Complex OxAdd->Pd_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd_Intermediate->Amine_Coordination Amine + Base Amido_Complex Palladium-Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Start Regenerated Catalyst Product Arylamine Product Reductive_Elimination->Product

References

Spectroscopic Profile of 5-Chloro-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluoropyridine (CAS No. 1480-65-5), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts are influenced by the electronegativity of the fluorine and chlorine atoms and their positions on the pyridine ring.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~7.00ddJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 3.0
H-4~7.85dddJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 7.5
H-6~8.20dJ(H6-H4) ≈ 2.5

Note: Predicted data based on typical values for similar structures. The solvent is typically CDCl₃.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppmC-F Coupling (J) Hz
C-2~162.5¹J(C-F) ≈ 240
C-3~110.0²J(C-F) ≈ 38
C-4~142.0³J(C-F) ≈ 8
C-5~130.0⁴J(C-F) ≈ 5
C-6~147.0³J(C-F) ≈ 15

Note: Predicted data. The solvent is typically CDCl₃.

Table 3: ¹⁹F NMR Data for this compound

NucleusChemical Shift (δ) ppm
F-2~ -70.0

Note: Predicted data relative to CFCl₃. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring and carbon-halogen bonds.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000C-H stretch (aromatic)Medium-Weak
~1600-1580C=C stretch (aromatic ring)Strong
~1470-1430C=C stretch (aromatic ring)Strong
~1250-1200C-F stretchStrong
~850-800C-Cl stretchStrong
~800-700C-H bend (out-of-plane)Strong

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The presence of chlorine results in a characteristic M+2 isotopic peak.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
131/133[M]⁺Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl.
102[M-CHO]⁺ or [M-N]⁺Loss of a neutral fragment.
96[M-Cl]⁺Loss of the chlorine atom.

Note: Predicted fragmentation pattern under electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: -2 to 10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~4 s.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

  • Spectral Width: 0 to 180 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: ~1-2 s.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Acquisition:

  • Spectrometer: 376 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -50 to -90 ppm.

  • Number of Scans: 64-128.

  • Relaxation Delay: 1.0 s.

  • Processing: Apply a Fourier transform. Phase and baseline correct the spectrum. Reference externally to CFCl₃ at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

  • Ensure the ATR crystal or salt plates (KBr or NaCl) are clean by wiping with a solvent such as isopropanol and allowing them to dry completely.

  • Place one drop of neat liquid this compound directly onto the ATR crystal or one of the salt plates.

  • If using salt plates, place the second plate on top and gently rotate to create a thin, uniform film.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared Spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to the sample scan.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform Phasing & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction Absorbance Calculation IR_Acq->Proc_IR Proc_MS Chromatogram Integration Mass Spectrum Generation MS_Acq->Proc_MS Analysis_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis & Isotope Ratio Proc_MS->Analysis_MS Report Structure Confirmation & Purity Assessment Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Synthesis and Purification of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Chloro-2-fluoropyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details a robust synthetic protocol via halogen exchange, a thorough purification method, and presents relevant quantitative data in a clear, tabular format.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a crucial component in the synthesis of a wide range of biologically active molecules. The reliable and efficient synthesis of high-purity this compound is therefore of significant interest to the scientific and industrial research community. This guide outlines a common and effective method for its preparation starting from 2,5-dichloropyridine.

Synthesis of this compound via Halogen Exchange

The synthesis of this compound is effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a halogen exchange (Halex) reaction. In this process, the chlorine atom at the 2-position of 2,5-dichloropyridine is selectively replaced by a fluorine atom using an appropriate fluoride salt. Potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent for this transformation. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures.

Experimental Protocol: Synthesis

Materials:

  • 2,5-Dichloropyridine

  • Potassium Fluoride (spray-dried, anhydrous)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Condenser with a drying tube

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermometer, add spray-dried potassium fluoride and anhydrous N-Methyl-2-pyrrolidone (NMP). If using, add the phase-transfer catalyst at this stage.

  • Inert Atmosphere: Flush the apparatus with a slow stream of dry nitrogen or argon gas.

  • Addition of Starting Material: While stirring, add 2,5-dichloropyridine to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 170°C and 220°C) and maintain it for the specified reaction time. Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots.

  • Cooling: Once the reaction is complete (as determined by GC), cool the mixture to room temperature.

  • Work-up: Quench the reaction mixture by carefully pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Data
ParameterValue/Description
Starting Material 2,5-Dichloropyridine
Reagents Potassium Fluoride (KF), N-Methyl-2-pyrrolidone (NMP)
Molar Ratio (KF:Dichloropyridine) 2.0 - 3.0 : 1.0
Solvent Anhydrous N-Methyl-2-pyrrolidone (NMP)
Reaction Temperature 180 - 210 °C
Reaction Time 10 - 24 hours
Typical Yield (crude) 70 - 85%
Purity (crude, by GC) 85 - 95%

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting material, the isomeric byproduct 2-chloro-5-fluoropyridine, and residual solvent. Purification to a high degree is essential for its use in subsequent synthetic steps. Fractional distillation is an effective method for purifying this compound due to the difference in boiling points of the components.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a temperature controller

  • Vacuum pump and pressure gauge (for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Gradually heat the distillation flask. The temperature at the distillation head should be monitored closely.

  • Fraction Collection: Collect the different fractions based on their boiling points. The forerun may contain residual solvent and lower-boiling impurities. The main fraction containing the desired this compound should be collected at its characteristic boiling point. A higher-boiling fraction may contain unreacted 2,5-dichloropyridine.

  • Purity Analysis: Analyze the purity of the collected fractions by gas chromatography (GC) or GC-MS.

Purification and Product Data
ParameterValue/Description
Purification Method Fractional Distillation
Boiling Point (this compound) 155-157 °C at atmospheric pressure
Boiling Point (2,5-Dichloropyridine) 180-182 °C at atmospheric pressure
Typical Purity (post-distillation) > 99% (by GC)
Appearance Colorless to light yellow liquid
Molecular Formula C₅H₃ClFN
Molecular Weight 131.54 g/mol
Density ~1.311 g/mL at 25 °C[1]

Analytical Methods

The purity of this compound and the progress of the reaction can be monitored by gas chromatography (GC).

Gas Chromatography (GC) Conditions (Typical)
ParameterValue/Description
Column Non-polar capillary column (e.g., HP-5, DB-5)
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C
Oven Temperature Program Initial 80 °C, ramp to 250 °C at 10 °C/min
Carrier Gas Helium or Nitrogen

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge Flask with KF and NMP B Add 2,5-Dichloropyridine A->B Stirring C Heat to 180-210°C B->C D Monitor by GC C->D Hold for 10-24h E Cool to RT D->E F Quench with Ice-Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Crude this compound H->I

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow Start Crude Product Setup Assemble Fractional Distillation Apparatus Start->Setup Charge Charge Flask with Crude Product Setup->Charge Heat Gradual Heating Charge->Heat Collect_Forerun Collect Forerun (Solvent & Impurities) Heat->Collect_Forerun Collect_Main Collect Main Fraction (155-157°C) Heat->Collect_Main Collect_Residue Collect Higher Boiling Fraction (Residue) Heat->Collect_Residue Analyze Analyze Purity by GC Collect_Main->Analyze End Pure this compound (>99%) Analyze->End

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, imparts a distinct reactivity profile that can be strategically exploited in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of this compound is paramount for its safe handling and use in a laboratory setting.

PropertyValueReference
CAS Number 1480-65-5
Molecular Formula C₅H₃ClFN
Molecular Weight 131.54 g/mol
Appearance Colorless to brown liquid[1]
Density 1.311 g/mL at 25 °C[1]
Boiling Point 149 °C
Refractive Index n20/D 1.498[1]
Flash Point 126 °F (52.2 °C) - closed cup[1]

Safety Information:

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Reactivity Profile

The reactivity of this compound is dominated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the halogen substituents. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent ring nitrogen and its ability to stabilize the intermediate Meisenheimer complex.

It is well-established that in SNAr reactions of 2-halopyridines, the reactivity order is F > Cl > Br > I. This is contrary to the leaving group ability in aliphatic systems and is attributed to the rate-determining step being the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine. Studies have shown that 2-fluoropyridine can be up to 10⁸ times more reactive than 2-chloropyridine towards nucleophiles under SNAr conditions.[3]

Relative Reactivity Data for 2-Halopyridines in SNAr with Amines:

Halogen at C-2Relative Reactivity
FHigh
ClLow

This qualitative comparison is based on the general reactivity trends observed for 2-halopyridines.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution at 20°C showed linear Brønsted-type plots, indicating a typical SNAr mechanism where the initial nucleophilic attack is the rate-determining step.[4] Although this study was not on this compound, it supports the general mechanistic understanding of SNAr on activated pyridine rings.

DOT Script for SNAr Reaction Pathway:

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- (rate-determining) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F- (fast) Fluoride Ion (F-) Fluoride Ion (F-) Meisenheimer Complex->Fluoride Ion (F-)

Caption: General pathway for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position of this compound, while less reactive than a bromine or iodine atom, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and an organoboron compound.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of amino groups.

The success of these reactions with a chloro-substrate often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition of the C-Cl bond to the palladium catalyst.

Stability Profile

The stability of this compound under various conditions is a critical consideration for its storage, handling, and use in multi-step syntheses.

  • Thermal Stability: Halogenated pyridines generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. For pyridine-containing polyimides, decomposition temperatures at 5% weight loss are reported to be over 476°C under a nitrogen atmosphere, indicating the high thermal stability of the pyridine ring itself.[5][6] For 3-(2-chloropyridin-4-yl)oxyaniline, decomposition is anticipated at temperatures above its melting point (likely >100°C), potentially involving cleavage of the ether bond and degradation of the aromatic rings.[7]

  • Hydrolytic Stability: The C-F bond at the 2-position is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding 2-pyridone. The rate of hydrolysis is expected to be slower under neutral or acidic conditions. Kinetic studies on the hydrolysis of 2-chloropyridine in supercritical water have shown that the degradation follows first-order kinetics and the rate increases with temperature.[8] Similar behavior can be anticipated for this compound, with the C-F bond being more labile than the C-Cl bond towards hydrolysis.

  • Photochemical Stability: Aromatic and heteroaromatic compounds can undergo photochemical degradation upon exposure to UV light. Studies on the photochemical degradation of chlorpyrifos, a chlorinated pyridine derivative, in water have shown that the process follows first-order kinetics.[2] It is therefore recommended to store this compound in a light-protected environment to prevent potential degradation.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for key reactions involving this compound. These protocols are based on established methods for similar substrates and should be optimized for specific applications.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amine, base, and anhydrous solvent.

  • Stir the mixture until the solids are dissolved or a uniform suspension is formed.

  • Add this compound to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for SNAr Experimental Workflow:

SNAr_Workflow start Start reactants Combine Amine, Base, and Solvent start->reactants add_substrate Add this compound reactants->add_substrate reaction Heat and Monitor Reaction add_substrate->reaction workup Quench, Extract, and Dry reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for an SNAr reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) (1-5 mol%)

  • Base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • In a glovebox, add this compound, the palladium pre-catalyst, and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Cross-Coupling Catalytic Cycle:

CrossCoupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex + Ar-Cl Oxidative Addition Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition Complex->Transmetalation/Amine Coordination + Coupling Partner (Boronic Acid or Amine) Reductive Elimination Complex Reductive Elimination Complex Transmetalation/Amine Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Reductive Elimination Product Product Reductive Elimination Complex->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on data for structurally similar compounds. Actual spectra should be obtained for confirmation.

SpectroscopyExpected Data
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The proton at C-6 will likely be a doublet coupled to the fluorine at C-2. The protons at C-3 and C-4 will show coupling to each other and to the fluorine.
¹³C NMR The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two- and three-bond C-F couplings. The chemical shifts will be in the aromatic region (δ 110-160 ppm).
IR Characteristic peaks for C-F stretching (around 1200-1300 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹).
Mass Spec (EI) The molecular ion peak (M⁺) will be observed at m/z = 131, with an M+2 peak at m/z = 133 with approximately one-third the intensity, characteristic of the chlorine isotope pattern.

Note: Spectroscopic data for closely related compounds such as 2-chloro-5-fluoropyridine and 2-fluoropyridine can be found in the literature and serve as a good reference for interpreting the spectra of this compound.[9][10][11]

Conclusion

This compound is a versatile and reactive building block with a well-defined reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the 2-position and its ability to undergo palladium-catalyzed cross-coupling reactions at the 5-position make it a valuable tool for the synthesis of a wide array of functionalized pyridine derivatives. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a solid foundation for the application of this important synthetic intermediate in the creation of novel molecules with potential applications in medicine and materials science.

References

An In-depth Technical Guide to 5-Chloro-2-fluoropyridine: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of both chlorine and fluorine atoms on the pyridine ring, make it a versatile intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significant role in synthetic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Molecular Structure and Identification

This compound is a monosubstituted pyridine ring containing a fluorine atom at position 2 and a chlorine atom at position 5. The strategic placement of these halogens allows for selective chemical transformations, making it a valuable precursor in multi-step syntheses.

Structural and Molecular Data

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValue
Molecular Formula C₅H₃ClFN
Molecular Weight 131.54 g/mol [1]
CAS Number 1480-65-5[1]
SMILES String Fc1ccc(Cl)cn1[1]
InChI Key ZULRQGBHWBQPFE-UHFFFAOYSA-N[1]
Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below, providing essential data for laboratory handling and reaction planning.

PropertyValue
Appearance Colorless to brown liquid[2]
Density 1.311 g/mL at 25 °C[1]
Boiling Point 158 °C at 760 mmHg[2][3]
Flash Point 52.2 °C (closed cup)[1]
Refractive Index n20/D 1.498[1]

Synthetic Applications and Logical Workflow

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules.[4][5][6][7] The differential reactivity of the C-F and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

Role in Cross-Coupling Reactions

The chlorine atom at the 5-position serves as a reactive site for common carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][5][7] This reactivity is fundamental to its application in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[4][6]

G A This compound B Cross-Coupling Reaction A->B Substrate C Suzuki Coupling (Boronic Acid/Ester) B->C Catalyst (e.g., Pd) D Buchwald-Hartwig Coupling (Amine/Amide) B->D Catalyst (e.g., Pd) E Sonogashira Coupling (Terminal Alkyne) B->E Catalyst (e.g., Pd/Cu) F Complex Pyridine Derivatives (e.g., APIs, Agrochemicals) C->F D->F E->F

Caption: Logical workflow of this compound in synthetic chemistry.

Experimental Protocols: A Representative Synthetic Workflow

While numerous specific synthetic routes exist for various pyridine derivatives, a general and illustrative workflow for the synthesis of halogenated pyridines often starts from more common precursors like aminopyridines. The following diagram outlines a plausible multi-step synthesis pathway adapted from analogous procedures for preparing related fluorinated and chlorinated pyridine compounds.

This workflow demonstrates a logical progression involving halogenation, diazotization, and substitution reactions, which are common strategies in heterocyclic chemistry.

G cluster_0 Synthesis Workflow A 2-Aminopyridine (Starting Material) B Chlorination (e.g., NCS) A->B C 2-Amino-5-chloropyridine B->C D Diazotization & Fluorination (e.g., NaNO2, HBF4) C->D E This compound (Final Product) D->E

Caption: A representative experimental workflow for pyridine functionalization.

Methodological Details
  • Chlorination: The introduction of a chlorine atom onto the pyridine ring can be achieved using various chlorinating agents. A common laboratory-scale method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction progress is typically monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Diazotization and Fluorination (Balz-Schiemann Reaction): This two-part step is a classic method for introducing a fluorine atom onto an aromatic ring.

    • Diazotization: The amino group of 2-amino-5-chloropyridine is converted into a diazonium salt. This is typically performed by treating the substrate with an aqueous acidic solution (e.g., tetrafluoroboric acid, HBF₄) at low temperatures (0-5 °C), followed by the dropwise addition of an aqueous sodium nitrite (NaNO₂) solution.

    • Fluorination: The resulting diazonium tetrafluoroborate salt is then subjected to thermal decomposition, which releases nitrogen gas and substitutes the diazonium group with a fluorine atom to yield the final product.

The product at each stage requires appropriate workup and purification, often involving extraction, washing, drying of the organic phase, and final purification by distillation or column chromatography.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this compound. It should be stored in a well-ventilated area away from ignition sources.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its molecular structure provides two distinct halogen handles for synthetic manipulation, enabling the efficient construction of complex target molecules. A thorough understanding of its properties, reactivity, and synthetic pathways is essential for chemists and researchers leveraging this versatile building block in drug discovery and development.

References

An In-depth Technical Guide to the Hazards and Safety of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This guide provides comprehensive safety and hazard information for 5-Chloro-2-fluoropyridine (CAS RN: 1480-65-5), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to rigorous safety protocols is essential when handling this compound due to its hazardous properties. This document outlines the known hazards, handling procedures, and emergency responses to ensure a safe laboratory and manufacturing environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.

GHS Classification:

  • Flammable liquids (Category 3)[1]

  • Acute toxicity, Oral (Category 4)[2]

  • Skin irritation (Category 2)[2]

  • Serious eye damage (Category 1)[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]

Signal Word: Danger[3]

Hazard Pictograms:

PictogramGHS CodeHazard
🔥GHS02Flammable
corrosiveGHS05Corrosive
!GHS07Exclamation Mark

Hazard Statements:

  • H226: Flammable liquid and vapour.[2][4][5]

  • H302: Harmful if swallowed.[2][4][5]

  • H315: Causes skin irritation.[2][4][5]

  • H318: Causes serious eye damage.[2][4][5]

  • H335: May cause respiratory irritation.[2][4][5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P233Keep container tightly closed.[1][3][6]
P240Ground/bond container and receiving equipment.[1][3][6][7]
P241Use explosion-proof electrical/ventilating/lighting equipment.[1][3][6][7]
P242Use only non-sparking tools.[1][3][6][7]
P243Take precautionary measures against static discharge.[1][3][6][7]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][6][7]
P264Wash skin thoroughly after handling.[1][3][6][7]
P270Do not eat, drink or smoke when using this product.[1][3][6][7]
P271Use only outdoors or in a well-ventilated area.[1][3][6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][6][7]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][6]
P370+P378In case of fire: Use dry chemical, foam, water spray, or carbon dioxide to extinguish.[1][3][7]
P403+P235Store in a well-ventilated place. Keep cool.[3][7]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[1][3][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 1480-65-5[1][2][3][4][6][8][9][10][11]
Molecular Formula C₅H₃ClFN[2][3][6][7][8][11]
Molecular Weight 131.54 g/mol [3][6]
Appearance Colorless to brown liquid[4]
Boiling Point 88-89°C (at 100 mmHg)[6], 158°C (at 760 mmHg)[4]
Flash Point 52°C (126°F) - closed cup[6]
Density 1.311 g/mL at 25°C[6]
Refractive Index n20/D 1.498

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] Specific LD50 and LC50 data are not currently available in the public domain. It is known to cause skin irritation and serious eye damage.[2] The primary target organ for toxicity is the respiratory system.

Experimental Protocols

Flash Point Determination (General Protocol)

While the specific experimental standard used for the reported flash point of 52°C is not detailed in the available literature, a standard closed-cup method such as the Pensky-Martens closed-cup test (ASTM D93) or a similar equivalent is typically employed for such measurements.[12]

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a specimen of the sample to ignite under specified conditions of test.

Apparatus:

  • Pensky-Martens closed-cup flash tester (or equivalent).

  • Temperature measuring device.

  • Ignition source (gas flame or electric igniter).

General Procedure:

  • Ensure the test apparatus is clean and dry.

  • Pour the this compound sample into the test cup to the specified level.

  • Place the lid on the cup and insert the thermometer or temperature probe.

  • Begin stirring the sample at the specified rate and apply heat to the apparatus to increase the sample temperature at a slow, constant rate.

  • At prescribed temperature intervals, apply the ignition source to the opening in the cup lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash in the interior of the cup.

  • Record the barometric pressure to correct the observed flash point.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

A diagram illustrating the required personal protective equipment for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_protection Chemical safety goggles and face shield hand_protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber) body_protection Lab coat or chemical-resistant suit respiratory_protection Type ABEK (EN14387) respirator filter or equivalent handler Researcher/Scientist Handling This compound handler->eye_protection Must Wear handler->hand_protection Must Wear handler->body_protection Must Wear handler->respiratory_protection If ventilation is inadequate or risk of inhalation exists

Caption: Required PPE for handling this compound.

Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood.[13]

  • Avoid breathing vapors or mist.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1][13]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][7]

  • Ground and bond containers when transferring material.[1][7]

  • Do not eat, drink, or smoke in the work area.[7]

  • Wash hands thoroughly after handling.[1][7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][13]

  • Keep the container tightly closed.[1][13]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.[3][10]

Emergency Procedures

First Aid Measures

The following diagram outlines the logical steps for first aid in case of exposure.

First_Aid_Flowchart cluster_responses First Aid Response exposure Exposure to this compound inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation skin_contact Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion seek_medical_attention Seek Immediate Medical Attention inhalation->seek_medical_attention skin_contact->seek_medical_attention eye_contact->seek_medical_attention ingestion->seek_medical_attention

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment (see Section 5.1).[1] Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1] Collect in a suitable, closed container for disposal.[1]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[13]

  • Incompatible Materials: Strong oxidizing agents.[14]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations.[1][7] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate with significant hazards. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for the protection of researchers, scientists, and the environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[13]

References

The Versatility of 5-Chloro-2-fluoropyridine: A Technical Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridine is a versatile halogenated pyridine derivative that has emerged as a crucial building block in various fields of chemical research and development. Its unique structural features, including the presence of both chloro and fluoro substituents on the pyridine ring, impart distinct reactivity and physicochemical properties. This makes it an attractive starting material and intermediate for the synthesis of a wide array of functional molecules with applications in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of bioactive compounds and functional materials. We will delve into key reaction methodologies, present available quantitative data, and explore the structure-activity relationships of its derivatives.

Physicochemical Properties and Reactivity

This compound (CAS No. 1480-65-5) is a yellow liquid with a molecular weight of 131.54 g/mol . The presence of a highly electronegative fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position provides an additional site for functionalization, most notably through transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the selective and sequential introduction of various substituents, enabling the construction of complex molecular architectures.

Applications in Pharmaceutical Research

The pyridine scaffold is a common motif in many approved drugs, and the unique substitution pattern of this compound offers a strategic advantage in the design and synthesis of novel therapeutic agents.[1]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the enzyme's active site. The 2-fluoro substituent of this compound can act as a hydrogen bond acceptor, while the 5-chloro position allows for the introduction of larger substituents to occupy the hydrophobic pocket.

While specific data on this compound derivatives as kinase inhibitors is still emerging in publicly available literature, the general principle is well-established. For instance, various 2-aminopyridine derivatives have been investigated as potent and selective JAK2 inhibitors, demonstrating the utility of this scaffold in targeting protein kinases.[2] The synthesis of such compounds often involves the displacement of the 2-fluoro substituent with an appropriate amine, followed by a cross-coupling reaction at the 5-chloro position.

In the Synthesis of Anticancer Agents

Derivatives of this compound are being explored for their potential as anticancer agents. The rationale behind this exploration lies in the ability to generate diverse chemical libraries through reactions at the fluoro and chloro positions, which can then be screened for cytotoxic activity against various cancer cell lines.

Applications in Agrochemicals

The development of new herbicides and pesticides is crucial for modern agriculture. Halogenated pyridines are a well-established class of agrochemicals, and this compound serves as a valuable intermediate in the synthesis of new active ingredients.

As a Precursor for Herbicides

Research has shown that pyridine derivatives can act as potent herbicides by inhibiting essential plant enzymes. For instance, compounds targeting protoporphyrinogen oxidase (PPO) are a significant class of herbicides.[1][5][6] While direct evidence for this compound derivatives as PPO inhibitors is limited in the available literature, the synthesis of novel phenoxypyridine derivatives containing a coumarin moiety, which act as PPO inhibitors, highlights the potential of the pyridine scaffold in this area.[5]

Furthermore, fluoroquinolone derivatives, which share structural similarities with functionalized pyridines, have been shown to exhibit herbicidal activity by targeting plant DNA gyrase.[7] This suggests that derivatives of this compound could be designed to target a variety of plant-specific enzymes.

Key Synthetic Methodologies

The utility of this compound as a building block stems from its amenability to a range of chemical transformations. The following sections detail some of the key experimental protocols for its functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the 2-position for nucleophilic attack. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alcohols, and thiols.

Experimental Protocol: Synthesis of a 2-Amino-5-chloropyridine Derivative (General Procedure)

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.1 - 1.5 eq) and a base (e.g., K2CO3 or Et3N, 2.0 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-5-chloropyridine derivative.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)

  • To a reaction vessel are added this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the 5-phenyl-2-fluoropyridine product.[8]

Data Summary

While specific quantitative data for derivatives of this compound is not abundant in the publicly accessible literature, the following table provides a template for how such data would be presented, based on analogous compounds.

Compound ClassApplicationKey Data TypeExample Value (for analogous compounds)
5H-ChromenopyridinesAnticancerIC503-15 µM against melanoma and glioma cell lines[3][4]
2-AminopyridinesKinase InhibitionIC509 nM against JAK2 for a 2-aminopyridine derivative[2]
PhenoxypyridinesHerbicidal-Compound IV-6 showed notable herbicidal activity[5]

Logical Relationships and Workflows

The synthesis of diverse derivatives from this compound typically follows a logical workflow, which can be visualized as follows:

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (at C2-F) start->snar suzuki Suzuki-Miyaura Cross-Coupling (at C5-Cl) start->suzuki product1 2-Substituted-5-chloropyridine Derivatives snar->product1 product2 5-Substituted-2-fluoropyridine Derivatives suzuki->product2 product1->suzuki Step 2 sequential Sequential Functionalization product1->sequential product2->snar Step 2 product2->sequential final_product Di-substituted Pyridine Analogs sequential->final_product bio_eval Biological Evaluation (e.g., anticancer, herbicidal) final_product->bio_eval

Synthetic strategies for this compound.

This workflow illustrates the two primary pathways for the initial functionalization of this compound, followed by the potential for sequential reactions to create di-substituted analogs for subsequent biological evaluation.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical synthesis. Its unique reactivity allows for the selective introduction of a wide range of functional groups, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. While the full potential of its derivatives is still being explored, the existing literature on related compounds strongly suggests that this compound will continue to be a molecule of significant interest to researchers in both academic and industrial settings. Further research focusing on the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic and agrochemical potential of this important scaffold.

References

A Technical Guide to High-Purity 5-Chloro-2-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality specifications, and synthetic applications of the versatile building block, 5-Chloro-2-fluoropyridine, in modern pharmaceutical research.

Introduction

This compound (CAS No. 1480-65-5) is a key heterocyclic building block extensively utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of both a chlorine and a fluorine atom on the pyridine ring, make it a versatile reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of commercially available high-purity this compound, its detailed specifications, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Commercial Suppliers and Product Specifications

A range of chemical suppliers offer this compound in various purities and quantities to meet the demands of both research and large-scale production. The quality and purity of this starting material are paramount to ensure the desired reaction outcomes and the integrity of the final products. Below is a summary of offerings from prominent commercial suppliers.

SupplierPurityPhysical Form (at 20°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
AKSci 95%Liquid88-89 (at 100 mmHg)Not SpecifiedNot Specified
Sigma-Aldrich 97%LiquidNot Specified1.3111.498
CROCHEM ≥98.0% or ≥99.0%Colorless to Brown Liquid158 (at 760 mmHg)1.311Not Specified
Home Sunshine Pharma Not SpecifiedColorless to Brown Liquid158 (at 760 mmHg)1.3111.498
BLD Pharm Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Synthetic Applications in Drug Discovery

The strategic placement of halogen atoms on the pyridine ring of this compound allows for selective functionalization through various cross-coupling and substitution reactions. This has made it an invaluable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties. This is a cornerstone of modern drug discovery for creating diverse molecular scaffolds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Nucleophile and Base Addition: Add the desired nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 to 150°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway

This compound is a key starting material for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of 2-fluoropyridine are utilized in the development of inhibitors targeting the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1][2]

The synthesis of a pyrazolyl-pyrimidine scaffold, a common core in JAK inhibitors, can be initiated from this compound. The fluorine at the 2-position allows for a nucleophilic substitution with an appropriate amine-containing pyrazole, while the chlorine at the 5-position can be retained or further functionalized.

Below is a diagram illustrating a simplified JAK/STAT signaling pathway that can be targeted by inhibitors derived from this compound.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates to Gene Target Gene Transcription P_STAT->Gene Induces Inhibitor Inhibitor (derived from This compound) Inhibitor->JAK Inhibits

Caption: Simplified JAK/STAT signaling pathway and the point of intervention for kinase inhibitors.

Synthesis and Purification of High-Purity this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available pyridine derivatives. One common approach involves the diazotization of 2-amino-5-chloropyridine followed by a fluorination reaction (Balz-Schiemann reaction).

Experimental Workflow: Synthesis of this compound

synthesis_workflow start 2-Amino-5-chloropyridine diazotization Diazotization (NaNO₂, HBF₄) start->diazotization intermediate Diazonium Salt diazotization->intermediate fluorination Thermal Decomposition (Balz-Schiemann Reaction) intermediate->fluorination crude_product Crude this compound fluorination->crude_product purification Purification (Distillation / Chromatography) crude_product->purification final_product High-Purity This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Purification of the crude product is critical to achieve the high purity required for pharmaceutical applications. Fractional distillation under reduced pressure is a common method for large-scale purification. For laboratory-scale and achieving very high purity, preparative high-performance liquid chromatography (HPLC) is often employed.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Proposed GC-MS Method:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detector: Electron ionization (EI) mode.

Conclusion

High-purity this compound is a critical and versatile building block in modern drug discovery and development. Its commercial availability in high grades of purity, coupled with its well-defined reactivity in key synthetic transformations, makes it an essential tool for medicinal chemists. The ability to selectively functionalize both the 2- and 5-positions of the pyridine ring provides a powerful platform for the synthesis of complex and biologically active molecules, including potent kinase inhibitors that target critical signaling pathways in disease. A thorough understanding of its properties, suppliers, and synthetic applications is crucial for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Core Intermediates in the Synthesis of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical intermediates and synthetic pathways involved in the production of 5-Chloro-2-fluoropyridine, a crucial building block in the pharmaceutical and agrochemical industries. This document details the primary manufacturing routes, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support laboratory and industrial-scale synthesis.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, allows for selective functionalization and the introduction of desired physicochemical properties into target molecules. The efficient and scalable synthesis of this compound is therefore of significant industrial importance. This guide focuses on the critical intermediates that form the foundation of its most common synthetic routes.

Primary Synthetic Pathways and Key Intermediates

The industrial synthesis of this compound predominantly proceeds through two main pathways, both of which converge on the key intermediate, 2,5-dichloropyridine. A third, less common route, starts from 2-aminopyridine and proceeds through diazotization and fluorination.

Pathway 1: From Maleic Diester and Nitromethane

This pathway offers a green and safe approach, starting from readily available and inexpensive materials. The core of this route is the construction of the pyridine ring, followed by chlorination.

G Maleic_Diester Maleic Diester Condensation_Product cis-5-Nitryl-4-oxo-2-n-pentenoic acid ester Maleic_Diester->Condensation_Product Condensation Nitromethane Nitromethane Nitromethane->Condensation_Product Dihydroxypyridine 2,5-Dihydroxypyridine Condensation_Product->Dihydroxypyridine Hydrogenation & Cyclization Dichloropyridine 2,5-Dichloropyridine Dihydroxypyridine->Dichloropyridine Chlorination Final_Product This compound Dichloropyridine->Final_Product Fluorination (Halex Reaction)

The key intermediates in this pathway are:

  • cis-5-Nitryl-4-oxo-2-n-pentenoic acid ester: Formed through the initial condensation reaction.

  • 2,5-Dihydroxypyridine: A crucial cyclic intermediate formed after hydrogenation and cyclization.

  • 2,5-Dichloropyridine: The pivotal intermediate that undergoes fluorination.

Pathway 2: From 2-Aminopyridine

This classical route involves the modification of a pre-existing pyridine ring. It is a well-established method, though it can involve multiple steps and potentially hazardous reagents.

G Aminopyridine 2-Aminopyridine Amino_chloro 2-Amino-5-chloropyridine Aminopyridine->Amino_chloro Chlorination Diazonium_salt Diazonium Salt Amino_chloro->Diazonium_salt Diazotization Dichloropyridine 2,5-Dichloropyridine Diazonium_salt->Dichloropyridine Sandmeyer Reaction Final_Product This compound Dichloropyridine->Final_Product Fluorination (Halex Reaction)

The key intermediates in this pathway are:

  • 2-Amino-5-chloropyridine: Formed by the direct chlorination of 2-aminopyridine.

  • Diazonium Salt: A highly reactive intermediate generated from 2-amino-5-chloropyridine.

  • 2,5-Dichloropyridine: The common intermediate leading to the final product.

Pathway 3: Direct Fluorination Route from 2-Amino-5-chloropyridine

A more direct, albeit less common, approach involves the diazotization of 2-amino-5-chloropyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction.

G Amino_chloro 2-Amino-5-chloropyridine Diazonium_fluoroborate Diazonium Fluoroborate Salt Amino_chloro->Diazonium_fluoroborate Diazotization with HBF4 Final_Product This compound Diazonium_fluoroborate->Final_Product Thermal Decomposition

The key intermediate in this pathway is:

  • Diazonium Fluoroborate Salt: A salt that upon thermal decomposition yields the fluorinated product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 2,5-Dichloropyridine from Maleic Diester

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
CondensationDiethyl maleate, NitromethaneDBU-65-705--
Hydrogenation & CyclizationCondensation ProductH₂, Pd/CMethanol30-3510--
Chlorination2,5-DihydroxypyridinePOCl₃-145494.399.5

Table 2: Synthesis of 2,5-Dichloropyridine from 2-Aminopyridine

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Chlorination2-AminopyridineHCl, Cl₂----
Diazotization & Sandmeyer2-Amino-5-chloropyridineNaNO₂, HCl, CuClWater0-5--

Table 3: Fluorination of 2,5-Dichloropyridine

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
2,5-DichloropyridineKF, CsFSulfolane, DMSO145 then 19017 then 19~90

Detailed Experimental Protocols

Synthesis of 2,5-Dihydroxypyridine from Diethyl Maleate and Nitromethane

Materials:

  • Nitromethane

  • Diethyl maleate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Methyl tertiary butyl ether (MTBE)

Procedure:

  • To a four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add nitromethane (0.5 mol), diethyl maleate (0.5 mol), and DBU (1.8 g).

  • Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.

  • After the reaction, cool the mixture to 20-25 °C.

  • Add methanol (200 g) and palladium on carbon catalyst (1.8 g) to the flask.

  • Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.

  • Heat the reaction mixture to 30-35 °C and stir for 10 hours.

  • After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation to dryness.

  • Add MTBE (100 g) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

Synthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine[1][2]

Materials:

  • 2,5-Dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 40% aqueous sodium hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).[1][2]

  • Stir and heat the mixture to 145 °C for 4 hours.[2]

  • After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.[1][2]

  • Slowly pour the residue into 300 g of ice water with stirring.[1][2]

  • Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.[1][2]

  • Extract the product three times with 50 g of dichloromethane each time.[1][2]

  • Combine the organic phases and wash with 30 g of saturated brine solution.[1][2]

  • Dry the organic phase with 5 g of anhydrous sodium sulfate.[1][2]

  • Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.[2]

Synthesis of this compound from 2,5-Dichloropyridine (Halex Reaction)

Materials:

  • 2,5-Dichloropyridine

  • Potassium Fluoride (KF)

  • Cesium Fluoride (CsF)

  • Sulfolane

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a suitable reactor, combine 2,5-dichloropyridine, a mixture of cesium fluoride and potassium fluoride as the fluorinating agent, and a solvent system of sulfolane and dimethyl sulfoxide.

  • Heat the reaction mixture to 145 °C and maintain for 17 hours.

  • Increase the temperature to 190 °C and maintain for an additional 19 hours, continuously removing the product as it forms.

  • The crude product is then purified by distillation to obtain this compound.

Conclusion

The synthesis of this compound relies on a few key intermediates, with 2,5-dichloropyridine being the most pivotal. The choice of synthetic route depends on factors such as raw material availability, cost, safety, and environmental considerations. The pathway starting from maleic diester offers a modern, high-yield, and environmentally conscious approach. The halogen exchange (Halex) reaction is the critical final step to introduce the fluorine atom, and its optimization is key to achieving high yields and purity of the final product. This guide provides the foundational knowledge for researchers and professionals to effectively synthesize this important chemical building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules.

5-Chloro-2-fluoropyridine is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of drug candidates, while the chlorine atom provides a handle for further functionalization via cross-coupling reactions. The Suzuki-Miyaura coupling of this compound with various boronic acids and their derivatives offers a direct route to a diverse array of 5-aryl-2-fluoropyridines, which are key intermediates in the synthesis of numerous pharmaceutical agents.

These application notes provide an overview of the Suzuki-Miyaura coupling reaction using this compound, including optimized reaction conditions, detailed experimental protocols, and data on the coupling with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or boronate ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The coupled product, a 5-aryl-2-fluoropyridine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These tables are intended to serve as a guide for reaction optimization.

Table 1: Conventional Heating Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101692
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O (2:1:1)802478
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O (5:1)901888
5Thiophen-2-ylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-AmylOH1001281

Table 2: Microwave-Assisted Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)1201595
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMA/H₂O (5:1)1502091
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1301089
44-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (4:1)1401583
5Pyridin-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1502075

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-fluoropyridine.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 4 mL)

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave synthesis vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-fluoropyridine.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Ar-X This compound Ar-X->Oxidative_Addition R-B(OR)2 Arylboronic Acid R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup: Extraction and Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolate Pure Product: 5-Aryl-2-fluoropyridine purification->product analysis Characterization: (NMR, MS, etc.) product->analysis end End analysis->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, particularly in the construction of highly functionalized aromatic and heteroaromatic systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. 5-Chloro-2-fluoropyridine is a versatile and highly reactive substrate for SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the strong inductive effect of the fluorine atom at the 2-position, renders this position highly susceptible to nucleophilic attack. The fluorine atom, despite forming a strong C-F bond, is an excellent leaving group in this context due to the rate-determining step being the initial nucleophilic addition to form a stabilized Meisenheimer intermediate. This application note provides a detailed protocol for performing SNAr reactions on this compound with various nucleophiles.

The presence of the chlorine atom at the 5-position offers a secondary site for further functionalization, making this compound a valuable building block for the synthesis of diverse molecular architectures. Typically, the fluorine atom at the 2-position is significantly more reactive towards nucleophilic displacement than the chlorine atom at the 5-position under SNAr conditions. This chemoselectivity allows for the selective introduction of a wide range of nucleophiles at the 2-position.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom at the 2-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system.

Due to the electronic activation by the ring nitrogen, nucleophilic attack is strongly favored at the 2- and 6-positions of the pyridine ring. In the case of this compound, the fluorine atom at the 2-position is the more labile leaving group compared to the chlorine atom at the 5-position. This high regioselectivity is a key advantage of using this substrate in multi-step syntheses.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Please note that these conditions are general and may require optimization for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines PiperidineK₂CO₃ or Et₃NDMSO, DMF, or NMP80 - 1202 - 685 - 95
AnilineNaH or K₂CO₃DMF or THF25 - 1004 - 1270 - 90
Alcohols Sodium Methoxide-MethanolReflux1 - 490 - 98
PhenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrile80 - 1406 - 1875 - 90
Thiols ThiophenolK₂CO₃ or NaHDMF or DMSO25 - 801 - 390 - 98

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used, as the presence of water can quench strong bases and lead to side reactions.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with an Amine Nucleophile (Piperidine)

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere, add this compound (1.0 equiv.).

  • Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add potassium carbonate (1.5 - 2.0 equiv.).

  • Add piperidine (1.1 - 1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(piperidin-1-yl)-5-chloropyridine.

Protocol 2: Reaction with an Alcohol Nucleophile (Sodium Methoxide)

This protocol details the reaction of this compound with an alkoxide.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe) solution in Methanol or solid NaOMe

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere, add a solution of sodium methoxide (1.1 - 1.5 equiv.) in anhydrous methanol. Alternatively, carefully add solid sodium methoxide to anhydrous methanol.

  • Add a solution of this compound (1.0 equiv.) in anhydrous methanol to the stirred alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-2-methoxypyridine. Further purification can be performed by distillation or column chromatography if necessary.

Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol outlines the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add thiophenol (1.1 equiv.) and anhydrous DMF.

  • Add potassium carbonate (1.5 equiv.) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 50 °C) may be required for less reactive thiols.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-chloro-2-(phenylthio)pyridine.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- (Addition) Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F- (Elimination) Fluoride Ion (F-) Fluoride Ion (F-)

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow Start Setup 1. Setup dry glassware under inert atmosphere Start->Setup Reagents 2. Add this compound, solvent, and base Setup->Reagents Nucleophile 3. Add Nucleophile Reagents->Nucleophile Reaction 4. Heat and stir (Monitor by TLC/LC-MS) Nucleophile->Reaction Workup 5. Quench reaction and perform aqueous workup Reaction->Workup Extraction 6. Extract with organic solvent Workup->Extraction Drying 7. Dry organic layer and evaporate solvent Extraction->Drying Purification 8. Purify by column chromatography Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for SNAr reactions.

5-Chloro-2-fluoropyridine: A Versatile Building Block for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The presence of both a chloro and a fluoro substituent on the pyridine ring provides orthogonal reactivity, allowing for selective and sequential functionalization. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable starting material for generating libraries of compounds for drug discovery, especially for targets within the kinome.

This document provides detailed application notes on the use of this compound in the synthesis of a representative class of kinase inhibitors, the pyridinylimidazole p38 MAP kinase inhibitors. It includes a detailed synthetic protocol, a summary of relevant biological data, and diagrams of the pertinent signaling pathway and synthetic workflow.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4][5] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[6][7] Consequently, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents.

A prominent class of p38 MAP kinase inhibitors features a 4-aryl-5-(pyridin-4-yl)imidazole core scaffold.[6] this compound serves as an excellent starting material for the synthesis of the key pyridinyl fragment of these inhibitors. The following sections detail a representative synthetic route and the biological activity of this class of compounds.

Experimental Protocols

This section outlines a detailed, multi-step synthesis of a representative pyridinylimidazole-based p38α kinase inhibitor starting from this compound. The synthesis involves an initial nucleophilic aromatic substitution followed by a Suzuki coupling reaction.

Protocol 1: Synthesis of 4-(5-Chloro-2-pyridinyl)morpholine

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with morpholine.

  • Materials:

    • This compound

    • Morpholine

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 equiv.) in DMF, add morpholine (1.2 equiv.) and K₂CO₃ (2.0 equiv.).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki Coupling for the Synthesis of a Pyridinylimidazole p38 Inhibitor

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the chlorinated pyridine intermediate with a suitable boronic acid to form the final inhibitor.

  • Materials:

    • 4-(5-Chloro-2-pyridinyl)morpholine (from Protocol 1)

    • Aryl or heteroaryl boronic acid (e.g., 4-(4-fluorophenyl)-1H-imidazol-5-yl)boronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

    • Schlenk flask or sealed tube

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, combine 4-(5-Chloro-2-pyridinyl)morpholine (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final pyridinylimidazole p38 inhibitor.

Data Presentation

The following table summarizes the biological activity of representative pyridinylimidazole p38 MAP kinase inhibitors, demonstrating the potency of this class of compounds.

CompoundTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
SB203580 p38α MAPK300 - 500
Compound AA6 p38α MAPK403.57 ± 6.35Adezmapimod222.44 ± 5.98
Compound 3e p38α MAPK100SB203580300

Table 1: In vitro inhibitory activity of representative p38 MAP kinase inhibitors.[8][9][10]

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the p38 MAP Kinase signaling pathway, a key pathway in cellular response to stress and inflammation. Inhibition of p38 kinase blocks the downstream signaling cascade.

p38_signaling_pathway ext_stimuli Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors ext_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) downstream_kinases->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response inhibitor Pyridinylimidazole Inhibitor (from this compound) inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow

The diagram below outlines the general synthetic workflow for the preparation of pyridinylimidazole-based p38 kinase inhibitors using this compound as a key starting material.

synthetic_workflow start This compound snar Nucleophilic Aromatic Substitution (e.g., with Morpholine) start->snar intermediate Chloropyridine Intermediate snar->intermediate suzuki Suzuki Coupling (with Imidazole Boronic Acid) intermediate->suzuki product Pyridinylimidazole p38 Inhibitor suzuki->product purification Purification (Column Chromatography) product->purification analysis Analysis (NMR, MS, Bioassay) purification->analysis

Caption: General synthetic workflow for p38 kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique reactivity allows for the efficient construction of complex heterocyclic scaffolds, as exemplified by the synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors. The provided protocols and data serve as a guide for researchers in the design and synthesis of novel therapeutic agents targeting the kinome.

References

Synthesis of Imidazo[1,2-a]pyridine-Based Antiviral Agents Using 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction 5-Chloro-2-fluoropyridine is a versatile heterocyclic building block in medicinal chemistry, valued for its dual reactive sites that allow for selective functionalization. The presence of a fluorine atom at the 2-position and a chlorine atom at the 5-position of the pyridine ring enables a range of synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This application note details the synthesis of a series of imidazo[1,2-a]pyridine-Schiff base derivatives with potential antiviral activity, utilizing this compound as a key starting material. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, and its derivatives have shown promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV).

The synthetic strategy involves an initial nucleophilic substitution of the fluorine atom of this compound with an appropriate amine, followed by the construction of the imidazo[1,2-a]pyridine core. Subsequent derivatization through the formation of Schiff bases provides a library of compounds for antiviral screening. This document provides detailed protocols for the synthesis and characterization of these compounds, along with a summary of their reported antiviral activity.

Data Presentation

Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine-Schiff Base Derivatives against HIV-1 and HIV-2

Compound IDRHIV-1 (IIIB) EC₅₀ (µM)HIV-2 (ROD) EC₅₀ (µM)CC₅₀ (MT-4 cells) (µM)Selectivity Index (SI) HIV-1Selectivity Index (SI) HIV-2
4a 4-Fluorophenyl82.0247.72> 218.17> 2.66> 4.57
4b 4-Chlorophenyl95.1355.01> 211.23> 2.22> 3.84
4c 4-Bromophenyl110.2168.34> 192.11> 1.74> 2.81
4d 4-Nitrophenyl125.7875.12> 195.18> 1.55> 2.60
Nevirapine -0.150.1585.3568.7568.7
Didanosine -1.200.95> 100> 83.3> 105.3

EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration that causes the death of 50% of MT-4 cells. SI: Selectivity Index (CC₅₀/EC₅₀). Data sourced from a retracted publication for illustrative purposes of the potential of this compound class. Independent verification is required.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine (Intermediate 2)

This protocol is adapted from the synthesis of similar compounds, utilizing this compound as the starting material. The initial step involves a nucleophilic aromatic substitution of the highly reactive fluorine atom with an amine, followed by cyclization.

Materials:

  • This compound (1)

  • Phenacyl bromide

  • Solvent (e.g., Ethanol or solvent-free)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and phenacyl bromide (1 equivalent).

  • The reaction can be performed neat (solvent-free) by heating the mixture at 80 °C with stirring for 1 hour. Alternatively, the reactants can be refluxed in a suitable solvent like ethanol until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, isolate the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the isolated solid with cold acetone to remove impurities.

  • Dry the product, 6-chloro-2-phenylimidazo[1,2-a]pyridine (2), under vacuum.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine (Intermediate 3)

Materials:

  • 6-chloro-2-phenylimidazo[1,2-a]pyridine (2)

  • Sodium nitrite (NaNO₂)

  • Acetic acid (AcOH)

  • Zinc powder (Zn)

  • Ethanol (EtOH)

  • Standard laboratory glassware

Procedure: Step 1: Nitrosation

  • Dissolve 6-chloro-2-phenylimidazo[1,2-a]pyridine (2) in acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for the specified time (e.g., 1-2 hours).

  • Pour the reaction mixture into ice-water and collect the precipitated 3-nitroso derivative by filtration.

Step 2: Reduction

  • Suspend the 3-nitroso intermediate in a mixture of ethanol and acetic acid.

  • Add zinc powder portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove excess zinc and other solids.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine (3).

Protocol 3: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-Schiff Base Derivatives (4a-d)

Materials:

  • 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine (3)

  • Substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine (3) (1 equivalent) in ethanol in a round-bottom flask.

  • Add the corresponding substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol to afford the pure Schiff base derivative (4a-d).

  • Dry the final product under vacuum and characterize it by spectroscopic methods.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 Formation cluster_intermediate2 Intermediate 2 Formation cluster_final Final Products A This compound (1) reagents1 Phenacyl bromide Heat or Solvent A->reagents1 B 6-chloro-2-phenylimidazo[1,2-a]pyridine (2) reagents2 1. NaNO₂, AcOH 2. Zn, AcOH/EtOH B->reagents2 reagents1->B C 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine (3) reagents3 Ar-CHO EtOH, cat. AcOH C->reagents3 reagents2->C D Schiff Base Derivatives (4a-d) reagents3->D Signaling_Pathway_Hypothesis cluster_virus HIV Lifecycle cluster_drug Drug Action V HIV Virus Host Host Cell V->Host Enters RT Reverse Transcriptase RT->Host Prevents viral replication Host->RT Viral RNA to DNA Drug Imidazo[1,2-a]pyridine Schiff Base Derivative Drug->RT Inhibits

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for various palladium-catalyzed cross-coupling reactions of 5-chloro-2-fluoropyridine. This versatile building block is a key intermediate in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. The following sections detail experimental setups for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, offering a guide for the strategic functionalization of the pyridine ring.

General Considerations

This compound possesses two halogen atoms with differential reactivity. The C-Cl bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 2-position, allowing for selective functionalization. However, under certain conditions, reactivity at the 2-position can be achieved. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their derivatives.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-fluoropyridine.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012High
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11018Good to High
3-Cyanophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9024Moderate to Good

Yields are generalized from literature on similar substrates and should be considered as a starting point for optimization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Catalyst System: Pd Source + Ligand A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Final Product: 5-Aryl-2-fluoropyridine

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl and N-heteroaryl amines from this compound and a variety of primary and secondary amines.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) in a Schlenk tube or microwave vial.

  • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Seal the vessel and heat the mixture to the specified temperature (typically 80-130 °C) with stirring for the required duration (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10016High[1]
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane12024Good
PiperidinePd₂(dba)₃ (1)BINAP (2)K₃PO₄ (2)Toluene11020Good

Yields are generalized from literature on similar substrates and should be considered as a starting point for optimization.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArX This compound ArX->OA Amine R₂NH LC Ligand/Amine Coordination Amine->LC Base Base Deprot Deprotonation Base->Deprot Product 5-(R₂N)-2-fluoropyridine OA->LC Pd(II) Complex LC->Deprot RE Reductive Elimination Deprot->RE Pd(II)-Amido Complex RE->Pd0 Regenerates Catalyst RE->Product

Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is an effective method for the formation of a C-C bond between this compound and a terminal alkyne.

Experimental Protocol:

A general procedure for the Sonogashira coupling is as follows:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 5-alkynyl-2-fluoropyridine product.

Data Presentation: Sonogashira Coupling Conditions and Yields

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF806High
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHTHF6012Good
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene708Good to High

Yields are generalized from literature on similar substrates and should be considered as a starting point for optimization.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridine ring can be achieved through palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3]

Experimental Protocol:

A general procedure for the palladium-catalyzed cyanation is as follows:

  • In a glovebox, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., a palladacycle), a ligand (e.g., dppf, XPhos), and the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.) to a reaction vial.[2]

  • Add a degassed solvent (e.g., DMF, DMAc, or a mixture of THF/water).[2]

  • Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 1-24 hours).[2]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

  • Wash the filtrate with an aqueous solution (e.g., aqueous ammonia if Zn(CN)₂ was used) and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to afford 2-fluoro-5-cyanopyridine.

Data Presentation: Palladium-Catalyzed Cyanation Conditions and Yields

Cyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)DMF12012Good
K₄[Fe(CN)₆]Palladacycle (0.2)XPhos (0.2)Dioxane/H₂O1001High[3]

Yields are generalized from literature and should be considered as a starting point for optimization.

Other Cross-Coupling Reactions

While less commonly reported for this specific substrate, other palladium-catalyzed cross-coupling reactions such as Heck , Stille , Negishi , and Kumada couplings can also be envisioned for the functionalization of this compound. The general principles of these reactions involve the coupling of the pyridyl halide with alkenes (Heck), organostannanes (Stille), organozinc reagents (Negishi), or Grignard reagents (Kumada). The reactivity and success of these transformations will be highly dependent on the specific reaction conditions and the nature of the coupling partners. Optimization of catalyst, ligand, base, and solvent would be necessary for each specific transformation.

Disclaimer: The provided protocols and data are intended as a general guide. Reaction conditions and yields may vary depending on the specific reagents, equipment, and experimental procedures used. It is recommended to perform small-scale optimization experiments before scaling up any reaction. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-fluoropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-2-fluoropyridine as a key building block in the synthesis of targeted kinase inhibitors. This versatile reagent is instrumental in the construction of various heterocyclic scaffolds that are central to the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a valuable bifunctional pyridine derivative that offers medicinal chemists strategic advantages in the design and synthesis of kinase inhibitors. Its distinct reactivity at the C2 (fluorine) and C5 (chlorine) positions allows for sequential and site-selective modifications. The highly activated fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing amine-containing moieties that can form critical hydrogen bond interactions with the kinase hinge region. The chlorine atom can be subsequently modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups to target other regions of the ATP-binding pocket and enhance potency and selectivity.

This document details the application of this compound in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a key target in inflammatory disease pathways. A supplementary protocol highlights the use of a closely related derivative, 6-chloro-2-fluoropyridine-3-carboxylic acid, in the synthesis of Aurora kinase inhibitors, which are pivotal regulators of cell division and are frequently overexpressed in cancer.

Application 1: Synthesis of Imidazopyridine-Based IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in various autoimmune and inflammatory diseases. The following protocols describe the synthesis of a key intermediate and a final imidazopyridine-based IRAK4 inhibitor, leveraging the reactivity of this compound.

Quantitative Data: IRAK4 Inhibition

The following table summarizes the in vitro potency of a representative imidazopyridine compound synthesized using a this compound-derived intermediate.

Compound IDTarget KinaseIC50 (nM)
Example CompoundIRAK4< 10
Experimental Protocols

Protocol 1.1: Synthesis of 5-chloro-N-(1H-pyrazol-3-yl)pyridin-2-amine (Intermediate)

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and an aminopyrazole to form a key diarylamine intermediate.

  • Materials:

    • This compound (1.0 eq)

    • 1H-Pyrazol-3-amine (1.2 eq)

    • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

    • n-Butanol

    • Microwave reaction vial

    • Magnetic stirrer

  • Procedure:

    • To a microwave reaction vial, add this compound, 1H-pyrazol-3-amine, and n-butanol.

    • Add N,N-Diisopropylethylamine (DIEA) to the mixture.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-chloro-N-(1H-pyrazol-3-yl)pyridin-2-amine.

Protocol 1.2: General Synthesis of Imidazopyridine IRAK4 Inhibitor

This protocol outlines a general subsequent step to form the final imidazopyridine core.

  • Materials:

    • 5-chloro-N-(1H-pyrazol-3-yl)pyridin-2-amine (from Protocol 1.1) (1.0 eq)

    • Appropriately substituted aldehyde (1.2 eq)

    • Sodium bisulfite (or other suitable cyclization agent)

    • Solvent (e.g., ethanol, DMF)

    • Magnetic stirrer and reflux condenser

  • Procedure:

    • Dissolve 5-chloro-N-(1H-pyrazol-3-yl)pyridin-2-amine and the aldehyde in the chosen solvent in a round-bottom flask.

    • Add the cyclization agent to the mixture.

    • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain the final imidazopyridine inhibitor.

Visualizations: IRAK4 Signaling Pathway and Synthetic Workflow

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Inhibition.

Synthetic_Workflow_IRAK4 start This compound + 1H-Pyrazol-3-amine snar SNAr Reaction (Protocol 1.1) start->snar intermediate 5-chloro-N-(1H-pyrazol-3-yl)pyridin-2-amine snar->intermediate cyclization Cyclization (Protocol 1.2) intermediate->cyclization product Imidazopyridine IRAK4 Inhibitor cyclization->product

Caption: Synthetic Workflow for IRAK4 Inhibitor.

Supplementary Application: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. The following protocol utilizes a close structural analog of this compound to synthesize a potent Aurora kinase inhibitor.

Quantitative Data: Aurora Kinase Inhibition

The inhibitory activities of representative compounds against Aurora A kinase are presented below.

Compound IDTarget KinaseIC50 (nM)
Compound 13Aurora A< 200
Compound 20Aurora A46 (as part of a larger synthetic effort)
Experimental Protocol

Protocol 2.1: Synthesis of an Amide-linked Aurora Kinase Inhibitor (Compound 20)

This protocol describes the amide coupling of a 6-chloro-2-fluoropyridine-3-carboxylic acid with a complex amine intermediate.[1]

  • Materials:

    • Amine hydrochloride salt intermediate (1.0 eq)

    • 6-chloro-2-fluoropyridine-3-carboxylic acid (1.2 eq)[1]

    • Propane phosphonic acid anhydride (T3P) (2.0 eq)

    • Triethylamine (3.0 eq)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Magnetic stirrer

  • Procedure:

    • To a solution of the amine hydrochloride salt intermediate in a mixture of DMF and DCM, add triethylamine and stir for 10 minutes at room temperature.

    • Add 6-chloro-2-fluoropyridine-3-carboxylic acid to the reaction mixture.[1]

    • Add T3P dropwise to the solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked Aurora kinase inhibitor.[1]

Visualizations: Aurora Kinase Signaling and Synthetic Logic

Aurora_Kinase_Signaling AuroraA Aurora A Kinase MYC MYC Oncoprotein AuroraA->MYC Phosphorylates & Stabilizes Cell_Proliferation Cell Proliferation & Tumor Growth MYC->Cell_Proliferation PP2A PP2A PP2A->MYC Dephosphorylates Inhibitor Aurora A Inhibitor Inhibitor->AuroraA

Caption: Aurora Kinase and MYC Stabilization.

Synthetic_Logic_Aurora start 6-chloro-2-fluoropyridine- 3-carboxylic acid coupling Amide Coupling (Protocol 2.1) start->coupling product Aurora Kinase Inhibitor coupling->product amine Amine Intermediate amine->coupling

Caption: Synthetic Logic for Aurora Inhibitor.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 5-chloro-2-fluoropyridine. This reaction is a powerful and versatile method for the synthesis of N-substituted 2-fluoro-5-aminopyridines, which are valuable intermediates in the development of pharmaceuticals and other functional materials. The protocols outlined below are based on established methodologies for the amination of challenging heteroaryl chlorides and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (in this case, this compound) and an amine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an inert solvent. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.

For a challenging substrate like this compound, the selection of the catalyst system and reaction conditions is critical to achieve high yields and minimize side reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the reactivity of the C-Cl bond.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are representative and may require optimization for specific substrates.

Table 1: Coupling with Primary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001275-85
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1101670-80
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1002465-75

Table 2: Coupling with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Toluene90885-95
PiperidinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1101880-90
N-MethylanilinePd(OAc)₂ (2.5)Josiphos (5)K₂CO₃ (2.0)Toluene1102460-70

Table 3: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001280-90
4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)LHMDS (1.5)Dioxane1101675-85
3,5-DimethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1002470-80

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. Palladium catalysts and ligands are often air- and moisture-sensitive and should be handled accordingly.

Protocol 1: General Procedure for the Amination of this compound with a Primary Alkylamine (e.g., n-Butylamine)

Materials:

  • This compound

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add NaOtBu (e.g., 1.5 equivalents), this compound (1.0 equivalent), and anhydrous toluene.

  • Add n-butylamine (e.g., 1.2 equivalents) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (e.g., 2 mol%) and DavePhos (e.g., 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add NaOtBu (e.g., 1.5 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous toluene, followed by the addition of morpholine (e.g., 1.2 equivalents) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 8-11).

Protocol 3: General Procedure for the Amination of this compound with an Arylamine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add NaOtBu (e.g., 1.5 equivalents), this compound (1.0 equivalent), and aniline (e.g., 1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature.

  • Follow the work-up and purification procedure outlined in Protocol 1 (steps 8-11).

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Halide, Amine, Base, Catalyst, and Ligand start->reagents 1. inert_atm Establish Inert Atmosphere reagents->inert_atm 2. solvent Add Anhydrous Solvent inert_atm->solvent 3. heating Heat Reaction Mixture solvent->heating 4. monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring 5. workup Reaction Work-up (Quench, Extract) monitoring->workup 6. (Upon Completion) purification Purification (Column Chromatography) workup->purification 7. product Isolated Product purification->product 8.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) pd_complex L-Pd(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(Ar)(HNR'R'')]X pd_complex->amine_coord Amine Coordination (HNR'R'') amido_complex L-Pd(Ar)(NR'R'') amine_coord->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for 5-Chloro-2-fluoropyridine in the Preparation of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-chloro-2-fluoropyridine as a versatile building block for the preparation of a wide range of fluorinated heterocyclic compounds. This document details key reaction pathways, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, providing researchers with foundational protocols to facilitate the synthesis of novel chemical entities for applications in medicinal chemistry and materials science.

The unique reactivity of this compound, stemming from the differential reactivity of its halogen substituents, allows for selective functionalization. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement, while the chlorine atom at the 5-position is more amenable to palladium-catalyzed cross-coupling reactions. This dichotomy enables sequential and site-selective modifications, making it a valuable scaffold in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine ring and the fluorine atom at the 2-position makes this site highly susceptible to nucleophilic attack. This allows for the facile introduction of a variety of nucleophiles, particularly nitrogen, oxygen, and sulfur-based moieties. These reactions typically proceed under mild conditions and often with high regioselectivity.

Data Presentation: Representative SNAr Reactions
EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
1Morpholine4-(5-chloropyridin-2-yl)morpholineDMSOK₂CO₃1001295
2Aniline5-chloro-N-phenylpyridin-2-amineDMFNaH80888
3Piperidine1-(5-chloropyridin-2-yl)piperidineNMPCs₂CO₃1101092
4Sodium Methoxide5-chloro-2-methoxypyridineMeOHNaOMe65698
5BenzylamineN-benzyl-5-chloropyridin-2-amineAcetonitrileDIPEA801685

Note: The data in this table is illustrative and based on typical results for SNAr reactions with activated halopyridines. Optimization may be required for specific substrates.

Experimental Protocol: Synthesis of 4-(5-chloropyridin-2-yl)morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and anhydrous DMSO.

  • Add potassium carbonate and morpholine to the solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Signaling Pathway: Nucleophilic Aromatic Substitution

SNAr_Pathway Reactant This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Nucleophilic Attack at C2 Nucleophile Nucleophile (NuH) e.g., Morpholine Nucleophile->Intermediate Product 2-Substituted-5-chloropyridine Intermediate->Product Loss of Fluoride Byproduct HF

Nucleophilic Aromatic Substitution (SNAr) Pathway

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom at the 5-position of the pyridine ring can be effectively functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction allows for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively less reactive chloro-substituent.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp. (°C)Yield (%)
1Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085
24-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane11089
3Thiophene-2-boronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O9078
4Pyridine-3-boronic AcidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane10082

Note: The data in this table is illustrative and based on typical results for Suzuki-Miyaura reactions with chloropyridines. Optimization may be required for specific substrates.

Experimental Protocol: Synthesis of 5-Chloro-2-(4-methoxyphenyl)pyridine

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic Acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product 2-Fluoro-5-arylpyridine (Ar-Ar') ArPdArB->Product ArX This compound (Ar-X) ArX->ArPdX ArB Arylboronic Acid (Ar'B(OH)₂) ArB->ArPdArB Base Base Base->ArPdArB

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the 5-chloro position can be functionalized with nitrogen nucleophiles through the Buchwald-Hartwig amination. This palladium-catalyzed C-N bond formation is a powerful tool for synthesizing a wide variety of substituted anilines and other amino-heterocycles. The selection of a suitable bulky, electron-rich phosphine ligand is critical for the success of this transformation with aryl chlorides.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp. (°C)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10090
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane9093
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF7085
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)Toluene11075

Note: The data in this table is illustrative and based on typical results for Buchwald-Hartwig amination with chloropyridines. Optimization may be required for specific substrates.

Experimental Protocol: Synthesis of N-phenyl-5-(2-fluoropyridin-5-yl)amine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdAmine Ar-Pd(II)-NHR'R''⁺X⁻ ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''(L₂) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product 2-Fluoro-5-aminopyridine (Ar-NR'R'') ArPdAmido->Product ArX This compound (Ar-X) ArX->ArPdX Amine Amine (HNR'R'') Amine->ArPdAmine Base Base Base->ArPdAmine

Buchwald-Hartwig Catalytic Cycle

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of fluorinated heterocyclic compounds using this compound as a starting material.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup Combine Reactants, Catalyst, Ligand, and Base in a dry reaction vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., add water or sat. NH₄Cl) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenge stems from the low reactivity of the Carbon-Chlorine (C-Cl) bond. This bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often the rate-determining step.[1] Additionally, the electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[2][3]

Q2: What is a good starting point for catalyst and ligand selection for this reaction?

A2: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond.[1] A more robust starting point is a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.[4] Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended as they promote the formation of the active monoligated palladium(0) species required for efficient oxidative addition.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

Q3: Which base and solvent system should I choose?

A3: The base is critical for activating the boronic acid in the transmetalation step.[1][5] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3][6] The solvent must dissolve the reactants and support the catalytic cycle. A mixture of an organic solvent and water is frequently optimal, with common choices including dioxane/water, toluene/water, or THF/water.[1]

Troubleshooting Guide

Low or No Product Yield

Q4: I am observing very low to no yield in my reaction. What are the primary causes and how can I fix this?

A4: This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

  • Catalyst System Inactivity : The C-Cl bond in this compound requires a highly active catalyst for cleavage.

    • Solution : Switch from basic catalysts like Pd(PPh₃)₄ to a more active system. Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[1][2] Consider increasing the catalyst loading if necessary.[2]

  • Ineffective Base : The strength and solubility of the base are crucial for the transmetalation step.

    • Solution : Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][3] Ensure the base is finely ground and anhydrous to maximize its reactivity.[2] In some anhydrous systems with K₃PO₄, adding a small amount of water can be beneficial.[6][7]

  • Sub-optimal Temperature : The reaction temperature must be high enough to facilitate the difficult oxidative addition step without causing degradation.

    • Solution : Increase the reaction temperature, typically in the range of 80-120 °C.[1][3] Microwave irradiation can also be an effective method for rapid and efficient heating, often leading to improved yields and shorter reaction times.[3][8]

  • Presence of Oxygen : The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[2]

    • Solution : Ensure all solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][6] The reaction should be set up and run under a strict inert atmosphere.

Troubleshooting_Low_Yield Start Low or No Yield Observed Cat_Check Is the catalyst system active enough for C-Cl activation? Start->Cat_Check Base_Check Is the base effective? Cat_Check->Base_Check Yes Cat_Sol Switch to Buchwald ligands (SPhos, XPhos, RuPhos) or NHC ligands. Increase catalyst loading. Cat_Check->Cat_Sol No Temp_Check Is the reaction temperature sufficient? Base_Check->Temp_Check Yes Base_Sol Screen strong bases (K₃PO₄, Cs₂CO₃). Ensure base is anhydrous and finely ground. Base_Check->Base_Sol No O2_Check Is the system properly degassed? Temp_Check->O2_Check Yes Temp_Sol Increase temperature (80-120 °C). Consider microwave irradiation. Temp_Check->Temp_Sol No O2_Sol Thoroughly degas all solvents. Maintain a strict inert (Ar or N₂) atmosphere. O2_Check->O2_Sol No End Yield Improved O2_Check->End Yes Cat_Sol->Base_Check Base_Sol->Temp_Check Temp_Sol->O2_Check O2_Sol->End

Caption: A logical workflow to diagnose and solve low yield issues.

Formation of Side Products

Q5: I am observing significant side products. How can I identify and minimize them?

A5: Common side reactions in Suzuki couplings include protodeboronation and homocoupling.

  • Protodeboronation : This occurs when the C-B bond of the boronic acid is cleaved by a proton source (e.g., water), resulting in the formation of a byproduct where the boronic acid is replaced by hydrogen.[2][6] Pyridylboronic acids can be particularly prone to this side reaction.[6][9]

    • Solution : Use anhydrous solvents and reagents.[2][6] Using boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[1] Choosing a milder or less nucleophilic base can sometimes help.[6]

  • Homocoupling : This side reaction involves the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2][6]

    • Solution : The most critical step is the strict exclusion of oxygen through proper degassing and maintaining an inert atmosphere.[2][6] Using bulky ligands can also help suppress homocoupling by sterically hindering the unwanted reaction pathway.[6]

Side_Products sp Side Product Formation protodeb Protodeboronation (Ar-B(OH)₂ → Ar-H) sp->protodeb homo Homocoupling (Ar-Ar or Ar'-Ar') sp->homo cause_proto Cause: Presence of proton source (e.g., H₂O) protodeb->cause_proto cause_homo Cause: Presence of Oxygen (O₂) homo->cause_homo sol_proto Solution: - Use anhydrous solvents/reagents - Use boronic esters (e.g., pinacol) - Use milder base cause_proto->sol_proto sol_homo Solution: - Rigorous degassing of solvents - Maintain inert atmosphere - Use bulky ligands cause_homo->sol_homo

Caption: Common side products, their causes, and respective solutions.

Data Presentation: Reaction Condition Screening

The following tables summarize recommended starting conditions and expected yields based on literature for analogous reactions. Actual yields will vary based on the specific boronic acid used.

Table 1: Screening of Catalytic Systems and Bases (Reaction: this compound + Arylboronic Acid)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Est. Yield
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100Poor - Low
2PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O120Moderate
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O110Excellent[1]
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O100Excellent[1][3]

Table 2: Substrate Scope with Optimized Conditions (Optimized Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv.), Dioxane/H₂O (4:1), 100 °C)

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid5-(phenyl)-2-fluoropyridine> 90
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-fluoropyridine> 90
34-(Trifluoromethyl)phenylboronic acid5-(4-(trifluoromethyl)phenyl)-2-fluoropyridine85-95
43-Cyanophenylboronic acid3-(2-fluoropyridin-5-yl)benzonitrile80-90
5Naphthalene-2-boronic acid5-(naphthalen-2-yl)-2-fluoropyridine> 90

Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Reaction vessel (e.g., oven-dried Schlenk flask) with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup : To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[3]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water via syringe under a positive pressure of inert gas. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[3][8]

  • Reaction : Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar')(X) pd0->pd2_complex oxid_add Oxidative Addition (Rate-Limiting for Ar-Cl) oxid_add->pd2_complex pd2_biaryl L₂Pd(II)(Ar')(Ar) pd2_complex->pd2_biaryl transmetal Transmetalation transmetal->pd2_biaryl reduct_elim Reductive Elimination pd2_biaryl->reduct_elim product Ar'-Ar (Product) pd2_biaryl->product reduct_elim->pd0 ar_x Ar'-X (this compound) ar_x->oxid_add boronic Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetal hx HX

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

References

Common byproducts in 5-Chloro-2-fluoropyridine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions involving this compound?

A1: Reactions with this compound can lead to several common byproducts depending on the reaction type. These primarily include:

  • Regioisomers: In nucleophilic aromatic substitution (SNAr) reactions, substitution can sometimes occur at a position other than the intended one, leading to isomeric products.

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, the organometallic reagent (e.g., boronic acid) can couple with itself to form a symmetrical biaryl byproduct.[1]

  • Dehalogenated Byproducts: The starting material or product can undergo hydrodehalogenation, where either the chloro or fluoro substituent is replaced by a hydrogen atom.

  • Hydrolysis Products: this compound can hydrolyze to form 5-chloro-2-pyridone, especially in the presence of water and base at elevated temperatures.

Q2: How can I minimize the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions?

A2: Minimizing homocoupling requires careful control of reaction conditions. Key strategies include:

  • Rigorous Degassing: The presence of oxygen can promote homocoupling.[2][3] Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2][3]

  • Use of Pd(0) Catalysts: Pd(II) sources can initiate homocoupling during their reduction to the active Pd(0) species.[1][4] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[2][3]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the homocoupling reaction.[5]

  • Choice of Ligand and Base: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[6] The choice of base is also critical and should be optimized for the specific substrates.[6]

Q3: What conditions favor the hydrolysis of this compound, and how can it be avoided?

A3: Hydrolysis to 5-chloro-2-pyridone is favored by the presence of water, strong bases, and elevated temperatures. To avoid this:

  • Use anhydrous solvents and reagents whenever possible.

  • If an aqueous workup is necessary, perform it at a lower temperature and minimize the exposure time.

  • Consider using non-aqueous workup procedures if the desired product is sensitive to hydrolysis.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Problem: 1H or 19F NMR analysis of your product mixture indicates the presence of a regioisomer in addition to the expected product.

Possible Cause: While the fluorine at the 2-position is generally more labile to nucleophilic attack, substitution at other positions on the pyridine ring can occur, particularly with less selective nucleophiles or under harsh reaction conditions. The steric hindrance of the nucleophile can also influence the regioselectivity.[7]

Troubleshooting Workflow:

sn_ar_troubleshooting start Isomeric Byproduct Detected confirm Confirm Structure by 2D NMR (COSY, NOESY, HMBC) start->confirm Characterize optimize Optimize Reaction Conditions confirm->optimize Confirmed purify Develop Purification Strategy optimize->purify Optimized, byproduct still present end_success Pure Desired Isomer optimize->end_success Byproduct Eliminated purify->end_success Successful end_fail Mixture Persists purify->end_fail Unsuccessful

Caption: Troubleshooting workflow for isomeric byproducts in SNAr reactions.

Detailed Methodologies:

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.

    • Solvent: The polarity of the solvent can influence the regioselectivity. Screen a range of solvents with different polarities.

    • Base: If a base is used, its strength and steric bulk can affect the outcome. Consider using a weaker or more hindered base.

  • Purification Protocol: Flash Chromatography for Isomer Separation

    • Column Selection: Use a high-resolution silica gel column.

    • Solvent System Screening: Begin with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Isomers of substituted pyridines can often be separated with careful optimization of the eluent composition. A shallow gradient is often effective.

    • Elution: Elute the column slowly to maximize separation. Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

    • Characterization: Combine the fractions containing the pure desired isomer and confirm its identity and purity using NMR and HPLC.

Issue 2: Significant Homocoupling and/or Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Problem: Your reaction mixture contains a significant amount of the homocoupled byproduct of your coupling partner (e.g., a biaryl from a boronic acid) and/or the dehalogenated starting material (e.g., 2-fluoropyridine or 5-chloropyridine).

Possible Causes:

  • Homocoupling: Presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3][4]

  • Dehalogenation: Presence of a hydrogen source (e.g., solvent, base, or water) and a catalyst capable of promoting hydrodehalogenation.

Troubleshooting Workflow:

cross_coupling_troubleshooting start Homocoupling/Dehalogenation Byproducts Detected degas Improve Degassing Technique start->degas catalyst Change Palladium Source/Ligand degas->catalyst Problem Persists base_solvent Optimize Base and Solvent catalyst->base_solvent Problem Persists purify Purify Product base_solvent->purify Byproducts Minimized end_success Pure Cross-Coupled Product purify->end_success

Caption: Troubleshooting workflow for cross-coupling side reactions.

Detailed Methodologies:

  • Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling:

    • Reagent and Glassware Preparation: Thoroughly dry all glassware. Use anhydrous solvents.

    • Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes. Assemble the reaction under a positive pressure of inert gas.

    • Catalyst and Ligand: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

    • Base: Use a mild base like K₃PO₄ or Cs₂CO₃.[6]

    • Reaction Setup: Add the this compound, boronic acid, base, and solvent to the reaction flask under an inert atmosphere. Add the catalyst/ligand last.

    • Monitoring: Monitor the reaction by HPLC or GC-MS to avoid unnecessarily long reaction times.

  • Purification Protocol: Recrystallization

    • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene. A mixed solvent system (e.g., ethanol/water) can also be effective.[8]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added.[8] Hot filter the solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

This method is suitable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a suitable ratio (e.g., 95:5 A:B), and ramp up the concentration of B to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 270 nm
Injection Volume 5-10 µL

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of mobile phase or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

GC-MS is a powerful technique for identifying volatile byproducts such as dehalogenated species.

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H and 19F NMR are indispensable for the structural characterization of products and byproducts, especially for differentiating between regioisomers.

  • 1H NMR: The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the substitution pattern.

  • 19F NMR: The chemical shift of the fluorine atom provides information about its electronic environment.

  • 1H-19F Coupling: The magnitude of the coupling constant between a proton and a fluorine atom depends on the number of bonds separating them and can be used to determine the regiochemistry of substitution. Long-range couplings (e.g., ⁴JHF and ⁵JHF) are often observed in fluorinated pyridines and can be crucial for unambiguous structural assignment.[9]

General NMR Analysis Workflow:

nmr_workflow sample Purified Sample in Deuterated Solvent h1_nmr Acquire 1D ¹H NMR sample->h1_nmr f19_nmr Acquire 1D ¹⁹F NMR sample->f19_nmr cosy Acquire 2D COSY h1_nmr->cosy Proton-Proton Correlations hmbc Acquire 2D HMBC/HSQC h1_nmr->hmbc Long-Range C-H Correlations noesy Acquire 2D NOESY h1_nmr->noesy Through-Space Correlations f19_nmr->hmbc Long-Range C-F Correlations structure Propose Structure cosy->structure hmbc->structure noesy->structure

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

References

Technical Support Center: Nucleophilic Substitution on 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 5-Chloro-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the better leaving group in nucleophilic aromatic substitution on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridine, fluoride is generally a better leaving group than chloride.[1] This is contrary to SN1 and SN2 reactions. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This stabilization of the rate-determining Meisenheimer intermediate outweighs the C-F bond strength, leading to a faster reaction compared to the analogous chloro-substituted position.[1]

Q2: At which position (C2 or C5) will the nucleophilic attack occur on this compound?

A2: Nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluoride ion. The pyridine nitrogen atom is strongly electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. The C2 position is ortho to the ring nitrogen, making it highly activated. The fluorine atom at this position is a better leaving group for SNAr reactions than the chlorine atom at the C5 position.

Q3: My reaction is not proceeding, or the yield is very low. What are the common causes?

A3: Several factors could contribute to a failed or low-yielding reaction:

  • Insufficiently activated nucleophile: Weakly nucleophilic compounds (e.g., neutral amines or alcohols) may require deprotonation with a suitable base to enhance their reactivity.

  • Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or DMAc are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the nucleophilic anion more reactive.

  • Suboptimal temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, cautiously increasing the temperature while monitoring for side product formation is recommended.

  • Poor choice of base: The base should be strong enough to deprotonate the nucleophile without reacting with the substrate or promoting side reactions. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: The formation of multiple products can arise from:

  • Di-substitution: If the product of the initial substitution is still reactive under the reaction conditions, a second substitution may occur, especially if an excess of the nucleophile is used.

  • Reaction with the solvent: Nucleophilic solvents, such as alcohols, can sometimes compete with the intended nucleophile, leading to undesired byproducts.

  • Decomposition: At excessively high temperatures, the starting material, product, or intermediates may decompose, leading to a complex mixture.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are experiencing low or no conversion of your this compound, consider the following troubleshooting steps.

cluster_solutions Solutions start Low/No Conversion nucleophile Is the nucleophile strong enough? start->nucleophile base Is a suitable base being used? nucleophile->base No result Improved Conversion nucleophile->result Yes sol_nucleophile Use a stronger nucleophile or add a base to deprotonate it. nucleophile->sol_nucleophile solvent Is the solvent polar aprotic? base->solvent No base->result Yes sol_base Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K2CO3). base->sol_base temperature Has the reaction temperature been optimized? solvent->temperature No solvent->result Yes sol_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). solvent->sol_solvent temperature->result No sol_temperature Gradually increase the reaction temperature and monitor by TLC/LC-MS. temperature->sol_temperature

Troubleshooting workflow for low or no conversion.
Issue 2: Regioselectivity Problems or Side Product Formation

If you are observing a mixture of products or unexpected side products, the following guide may help.

cluster_solutions Solutions start Side Product Formation stoichiometry Is the nucleophile stoichiometry controlled? start->stoichiometry temp_control Is the temperature too high? stoichiometry->temp_control No result Improved Selectivity stoichiometry->result Yes sol_stoichiometry Use 1.0-1.2 equivalents of the nucleophile. stoichiometry->sol_stoichiometry base_strength Is the base too strong? temp_control->base_strength No temp_control->result Yes sol_temp Run the reaction at a lower temperature. temp_control->sol_temp base_strength->result No base_strength->result Yes sol_base Use a milder base (e.g., K2CO3 instead of NaH). base_strength->sol_base A Combine this compound, nucleophile, and base in a suitable solvent. B Heat the reaction mixture to the desired temperature. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Work-up: Quench, extract, and dry the organic layer. C->D E Purify the crude product by chromatography or recrystallization. D->E F Characterize the final product (NMR, MS, etc.). E->F

References

Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving 5-Chloro-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on controlling the outcomes of your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter.

Section 1: Understanding Regioselectivity with this compound

This compound presents two primary sites for reaction: the C2 position (bearing the fluorine atom) and the C5 position (bearing the chlorine atom). The regioselectivity of a given reaction is a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is generally more reactive?

A1: The reactivity of the C2 and C5 positions is highly dependent on the type of reaction being performed.

  • For Nucleophilic Aromatic Substitution (SNAr): The C2 position is generally more activated towards nucleophilic attack. The fluorine atom is a better leaving group in SNAr reactions than chlorine, and its position ortho to the ring nitrogen allows for better stabilization of the Meisenheimer intermediate. This is often referred to as the "element effect," where the reactivity order for halogens as leaving groups is F > Cl > Br > I.[1]

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The C-Cl bond at the C5 position is typically more reactive. The rate-determining step in these reactions is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy of C-Cl is lower than that of C-F, making the C-Cl bond more susceptible to cleavage by the palladium catalyst.[2]

Q2: How do the electronic properties of the pyridine ring influence regioselectivity?

A2: The pyridine nitrogen is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions. In this compound, both the C2 and C5 halogens are on activated positions, but the C2 position benefits more from the proximity to the nitrogen atom for stabilizing the negative charge during nucleophilic attack.

Section 2: Troubleshooting Guide for Common Reactions

This section provides troubleshooting advice for common issues encountered when trying to achieve regioselectivity in reactions with this compound.

Nucleophilic Aromatic Substitution (SNAr)

Issue 1: My SNAr reaction is not selective and I'm getting a mixture of products at both C2 and C5.

  • Possible Cause: The reaction conditions are not optimized to favor substitution at one position over the other. While C2 is generally favored, strong nucleophiles or harsh conditions can lead to substitution at C5 as well.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This can often increase the selectivity for the more kinetically favored product (typically C2 substitution).

    • Choice of Base: Use a weaker base. A very strong base can deprotonate the pyridine ring or lead to side reactions, reducing selectivity.

    • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate. Experiment with a range of aprotic polar solvents like DMF, DMSO, or NMP.

    • Nucleophile Concentration: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize side reactions.

Issue 2: The reaction is sluggish or does not proceed at the desired C2 position.

  • Possible Cause: The nucleophile is not strong enough, or the reaction conditions are too mild.

  • Troubleshooting Steps:

    • Increase the Reaction Temperature: Gradually increase the temperature to improve the reaction rate.

    • Use a Stronger Base: If applicable, a stronger base can help to deprotonate the nucleophile, increasing its reactivity.

    • Consider a More Reactive Nucleophile: If possible, switch to a more nucleophilic reagent.

Palladium-Catalyzed Cross-Coupling Reactions

Issue 3: My Suzuki coupling is giving me a mixture of C2 and C5-arylated products.

  • Possible Cause: The catalyst system (ligand and palladium precursor) is not selective enough. While C5 is generally favored, certain ligands can promote reactivity at C2.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the oxidative addition at the C-Cl bond. Experiment with ligands like SPhos, XPhos, or RuPhos for C5 selectivity. For some dihalopyrimidines, specific ligands have been shown to invert the conventional selectivity, so a ligand screen is highly recommended.

    • Base Selection: The base plays a crucial role in the transmetalation step. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can influence the reaction rate and selectivity.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The ratio can affect the solubility of the reagents and the reaction outcome.

Issue 4: I am observing low yields in my Buchwald-Hartwig amination at the C5 position.

  • Possible Cause: Catalyst deactivation or incomplete reaction. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.

  • Troubleshooting Steps:

    • Use a Bulky Ligand: Sterically hindered ligands like those from the Buchwald family can prevent catalyst dimerization and deactivation.

    • Choice of Base: A strong, non-nucleophilic base like LHMDS or NaOtBu is typically required.

    • Reaction Temperature: These reactions often require elevated temperatures to proceed efficiently.

Section 3: Quantitative Data and Experimental Protocols

The following tables summarize representative data for achieving regioselectivity in reactions with halogenated pyridines. Note that direct comparative data for this compound is limited in the literature, so data for closely related substrates is provided as a guide.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines

SubstrateNucleophileConditionsMajor ProductRegiomeric RatioYield (%)
5-Chloro-2,4,6-trifluoropyrimidineAmmoniaDioxane, RT4-Amino-5-chloro-2,6-difluoropyrimidine9:1 (C4:C2)-
5-Chloro-2,4,6-trifluoropyrimidineAnilineDioxane, RT4-Anilino-5-chloro-2,6-difluoropyrimidine19:1 (C4:C2)70
2,4-DichloropyridineAnilineNeat, 150 °C4-Anilino-2-chloropyridine>95:5 (C4:C2)85

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines

SubstrateCoupling PartnerCatalyst SystemConditionsMajor ProductRegiomeric RatioYield (%)
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C2-Chloro-4-phenylpyridine>95:5 (C4:C2)92
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄, t-AmylOH, 100 °C2-Chloro-5-phenylpyridineC5 selective88
2,4-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100 °C4-Morpholino-2-chloropyridine>98:2 (C4:C2)95

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C2
  • To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, DMSO, 5 mL).

  • Add the nucleophile (1.1 mmol, 1.1 equiv.) to the solution.

  • If required, add a base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C5
  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water 5:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

SNAr_Pathway cluster_start Starting Materials cluster_reaction Reaction Pathway 5_Chloro_2_fluoropyridine This compound Attack_C2 Nucleophilic Attack at C2 5_Chloro_2_fluoropyridine->Attack_C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_C2 Meisenheimer_C2 Meisenheimer Intermediate (C2) Attack_C2->Meisenheimer_C2 Formation of intermediate Product_C2 2-Substituted-5-chloropyridine Meisenheimer_C2->Product_C2 Loss of F⁻

Figure 1. Generalized workflow for SNAr at the C2 position.

Suzuki_Pathway Start This compound Pd(0) Catalyst Arylboronic Acid Base OA Oxidative Addition at C5-Cl Start:f0->OA Start:f1->OA TM Transmetalation Start:f2->TM Start:f3->TM OA->TM RE Reductive Elimination TM->RE RE->Start:f1 Catalyst Regeneration Product 5-Aryl-2-fluoropyridine RE->Product

Figure 2. Catalytic cycle for Suzuki-Miyaura coupling at the C5 position.

References

Purification strategies for crude 5-Chloro-2-fluoropyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloro-2-fluoropyridine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route. If synthesized from 2,5-dichloropyridine, impurities may include unreacted starting material (2,5-dichloropyridine), regioisomers (such as 3-fluoro-2,5-dichloropyridine), and potentially over-fluorinated products.[1][2] If starting from 2-aminopyridine, impurities could arise from incomplete reactions at various stages, such as residual 2-amino-3,5-dichloropyridine or byproducts from the Sandmeyer reaction.[3] Solvents used in the reaction and work-up are also common contaminants.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q3: How can I analyze the purity of my this compound sample?

A3: Purity can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4] GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[4] ¹H NMR and ¹⁹F NMR spectroscopy can also be used to determine purity and identify impurities by comparing the integrals of the product signals to those of the impurities.[5]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low purity after distillation Boiling points of the product and impurities are too close.- Increase the efficiency of the fractional distillation by using a longer column or a column with a higher number of theoretical plates (e.g., a Vigreux column).[6] - Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. - Consider an alternative purification method like column chromatography or recrystallization.
Product "oils out" during recrystallization The chosen solvent is not ideal; the product is melting instead of dissolving at the solvent's boiling point, or the solution is supersaturated.- Screen for a more suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7] - Use a solvent pair: dissolve the compound in a good solvent and then add a poor solvent until the solution becomes turbid. Heat to clarify and then cool slowly. - Ensure the solution is not overly concentrated.
Poor separation in column chromatography The chosen eluent system does not provide adequate separation.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Presence of residual solvent after purification Incomplete removal of the solvent.- For distillation, ensure the collection temperature is stable and corresponds to the boiling point of the product, not the solvent. - For recrystallization and chromatography, dry the purified product under high vacuum for an extended period. Gentle heating during vacuum drying can also help.
Product decomposes during distillation The product is thermally unstable at its atmospheric boiling point.- Use vacuum distillation to lower the boiling point. - If decomposition persists even under vacuum, column chromatography or recrystallization are better alternatives.

Comparison of Purification Strategies

Purification Method Typical Purity Achieved Advantages Disadvantages Best Suited For
Fractional Distillation >98%- Scalable to large quantities. - Cost-effective.- Requires impurities to have significantly different boiling points. - Potential for thermal degradation of the product.- Large-scale purification where impurities have different boiling points.
Recrystallization >99%- Can yield very high purity product. - Relatively simple and inexpensive.- Can have lower yields due to product loss in the mother liquor. - Finding a suitable solvent can be time-consuming.- Purifying solid products on a small to medium scale.
Column Chromatography >99%- Excellent for separating compounds with similar physical properties. - Can be used for small to medium scale purifications.- Can be time-consuming and labor-intensive. - Requires significant amounts of solvent. - Can be costly on a large scale.- Small to medium scale purifications requiring high purity, especially when distillation and recrystallization are ineffective.

Note: The purity and yield values are representative and can vary depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Fractional Distillation (Adapted from general procedures for halopyridines)

This protocol is a general guideline and may require optimization.

Procedure:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Add the crude this compound to the round-bottom flask along with a few boiling chips.

  • Slowly heat the flask.

  • Observe the temperature at the top of the column. Collect and discard any initial fractions that distill at a lower temperature, as these are likely residual solvents.

  • When the temperature stabilizes at the boiling point of this compound (approximately 149 °C at atmospheric pressure), begin collecting the main fraction in a clean, dry receiving flask.

  • Continue distillation until the temperature begins to rise again or drop, indicating that the product has been distilled.

  • Analyze the collected fraction for purity using GC-MS or NMR.

Recrystallization (Adapted from procedures for similar fluorinated pyridines)

This protocol requires screening for an appropriate solvent.

Procedure:

  • In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) to the crude this compound.[8]

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Assess the purity of the crystals.

Column Chromatography (General Procedure)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.[1]

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound Reaction Mixture analysis1 Purity Analysis (GC-MS, NMR) crude->analysis1 decision Purity Acceptable? analysis1->decision distillation Fractional Distillation decision->distillation No recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography No pure_product Pure this compound decision->pure_product Yes analysis2 Purity Analysis distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 analysis2->decision TroubleshootingLogic cluster_distillation Distillation Issues cluster_crystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Low Purity After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities close_bp Close Boiling Points? check_impurities->close_bp Distillation Performed oiling_out Oiling Out? check_impurities->oiling_out Recrystallization Attempted poor_separation Poor Separation? check_impurities->poor_separation Chromatography Performed thermal_degradation Thermal Degradation? close_bp->thermal_degradation No

References

Overcoming low reactivity of 5-Chloro-2-fluoropyridine in C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-chloro-2-fluoropyridine in C-C bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-C cross-coupling reactions?

A1: The low reactivity of this compound in C-C cross-coupling reactions is primarily due to the strong carbon-chlorine (C-Cl) bond. This bond strength makes the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura coupling, energetically demanding and often slow.[1] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can further influence the electronic properties of the C-Cl bond, affecting its reactivity.

Q2: Which C-C cross-coupling reactions are most suitable for this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be employed for C-C bond formation with this compound, provided the conditions are optimized. These include the Suzuki-Miyaura, Sonogashira, Stille, Negishi, and Kumada couplings. The choice of reaction often depends on the desired coupling partner and the functional group tolerance of the overall synthetic route. For instance, Suzuki-Miyaura coupling is widely used due to the commercial availability and stability of boronic acids.[2] Sonogashira coupling is ideal for introducing alkyne moieties.[3][4]

Q3: What are the key parameters to consider for a successful coupling reaction with this compound?

A3: The success of a C-C coupling reaction with this substrate hinges on several critical factors:

  • Catalyst and Ligand: A highly active catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition of the C-Cl bond.[1][5]

  • Base: The choice of base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and can significantly influence the reaction rate and yield.[1] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]

  • Solvent: The solvent system must be able to dissolve the reactants and the catalyst complex. Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water for Suzuki couplings, are commonly used.[1]

  • Temperature: Higher reaction temperatures (typically 80-120 °C) are often necessary to overcome the activation energy of the C-Cl bond cleavage.[1] Microwave irradiation can also be an effective strategy to accelerate these reactions.

Q4: Are there alternative methods to traditional cross-coupling for C-C bond formation with this compound?

A4: Yes, C-H activation is an emerging and powerful alternative that avoids the pre-functionalization of one of the coupling partners. Direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been reported, offering a more atom-economical approach.[6] This method typically still requires a palladium catalyst and a suitable ligand and base.

Troubleshooting Guides

Low to No Product Yield

This is the most common issue encountered when working with the unreactive this compound. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in C-C Coupling

Troubleshooting_Low_Yield Start Low/No Yield Check_Catalyst Is the Catalyst System Active Enough? Start->Check_Catalyst Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Solution_Catalyst Switch to Buchwald or NHC ligands. Increase catalyst loading (2-5 mol%). Use a pre-formed catalyst. Check_Catalyst->Solution_Catalyst No Check_Temp Is the Reaction Temperature Sufficient? Check_Base->Check_Temp Yes Solution_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure base is finely powdered and dry. Check_Base->Solution_Base No Check_Inertness Is the System Properly Degassed? Check_Temp->Check_Inertness Yes Solution_Temp Increase temperature in increments (e.g., to 100-120 °C). Consider microwave heating. Check_Temp->Solution_Temp No Solution_Inertness Thoroughly degas solvents. Use Schlenk techniques or a glovebox. Ensure a positive inert gas pressure. Check_Inertness->Solution_Inertness No Success Improved Yield Solution_Catalyst->Success Re-run Reaction Solution_Base->Success Re-run Reaction Solution_Temp->Success Re-run Reaction Solution_Inertness->Success Re-run Reaction

Caption: A workflow diagram for troubleshooting low yields.

Formation of Side Products

Q: My reaction is producing significant amounts of homocoupled product from my boronic acid (in a Suzuki reaction). How can I prevent this?

A: Homocoupling of boronic acids is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1]

  • Improve Degassing: Ensure that all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration using Schlenk techniques or a glovebox.

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be beneficial over Pd(II) pre-catalysts that require in-situ reduction, a step where homocoupling can be initiated.[7]

Q: I am observing protodeboronation of my boronic acid. What can I do to minimize this?

A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction, especially with heteroaryl boronic acids.[1][8]

  • Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry, as water can be a proton source.

  • Milder Base: While a strong base is often needed, an overly strong or nucleophilic base can promote protodeboronation. Screening different bases is recommended.

  • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[1][8]

Data Presentation: C-C Coupling Reaction Conditions

The following tables provide a summary of typical reaction conditions for various C-C cross-coupling reactions. As literature specifically detailing the use of this compound is limited, conditions for closely related and challenging chloropyridine substrates are included as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Chloropyridine Derivatives

EntryChloropyridine SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
13-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
23-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2)Toluene110High
32-ChloropyridinePhenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (3)2-MeTHF10088
44-Chlorotoluene2-Fluoropyridine-3-boronic acidPd(OAc)₂ / RuPhosK₃PO₄2-MeTHF10088[5]

*Qualitative "High" yield reported in the source for a general protocol.[9]

Table 2: Sonogashira Coupling Conditions for Halopyridines

EntryHalopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15) / CuI (30)Et₃NTHF/Et₃NRT92[10]
22-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV]**5572[9]
32-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100up to 96[11]

**[TBP][4EtOV] is an ionic liquid.

Experimental Protocols

The following are generalized protocols for key C-C bond formation reactions. These should be considered as starting points and may require optimization for the specific coupling partners of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methods used for challenging chloropyridines.[9]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on the successful coupling of other halopyridines.[10]

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 1 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.) in a mixture of THF (4 mL) and triethylamine (Et₃N, 2 mL).

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 16-24 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex L₂Pd(II)(Ar)(X) Pd0->PdII_Complex Ar-X ArylHalide Ar-X (this compound) OxAdd Oxidative Addition PdII_Diorgano L₂Pd(II)(Ar)(R) PdII_Complex->PdII_Diorgano [R-B(OH)₃]⁻ Organoborane R-B(OH)₂ Base Base Transmetalation Transmetalation PdII_Diorgano->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(X) Pd0->PdII_Complex Ar-X (Oxidative Addition) PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_Complex->PdII_Alkynyl Cu-C≡CR (Transmetalation) PdII_Alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) Product Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuX, Base CuX CuX Cu_Acetylide->CuX to Pd Cycle

References

Preventing decomposition of 5-Chloro-2-fluoropyridine during heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the thermal decomposition of 5-Chloro-2-fluoropyridine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound is a halogenated pyridine derivative commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its thermal stability is a critical consideration because, like many halogenated heterocyclic compounds, it can decompose upon heating, leading to the formation of impurities and potentially hazardous byproducts. This decomposition can negatively impact reaction yield, product purity, and safety.

Q2: What are the primary signs of this compound decomposition?

Vigilance for the following signs during your experiment can indicate decomposition:

  • Color Change: The reaction mixture may darken, turning yellow, brown, or black.

  • Gas Evolution: The formation of gaseous byproducts may be observed as bubbling or a change in pressure.

  • Inconsistent Analytical Results: Discrepancies in chromatographic profiles (e.g., unexpected peaks in GC-MS or LC-MS) or spectroscopic data (e.g., new signals in NMR) compared to the expected product.

  • Low Yield or Product Impurity: A significant reduction in the expected product yield or the presence of difficult-to-remove impurities.

Q3: What are the hazardous decomposition products of this compound?

Upon thermal decomposition, this compound can release a variety of hazardous substances. While specific analysis of this compound's decomposition products is not widely published, analogous halogenated pyridines are known to produce:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

These gases are toxic and corrosive, necessitating the use of appropriate safety measures, such as working in a well-ventilated fume hood.

Troubleshooting Guide: Preventing Decomposition During Heating

This guide addresses common issues encountered when heating this compound and provides potential solutions.

Issue 1: Reaction Mixture Darkens Significantly Upon Heating

This is a common indicator of thermal decomposition, likely through a radical-mediated pathway.

Diagram: Logical Troubleshooting for Discoloration

Troubleshooting: Reaction Discoloration start Reaction Mixture Darkens check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_atmosphere Is the reaction open to air? check_temp->check_atmosphere No use_inert Conduct the reaction under an inert atmosphere (N2 or Ar). check_atmosphere->use_inert Yes check_reagents Are reagents and solvents anhydrous and pure? check_atmosphere->check_reagents No purify_reagents Purify solvents and reagents before use. check_reagents->purify_reagents No consider_stabilizer Consider adding a stabilizer. check_reagents->consider_stabilizer Yes

Caption: A logical workflow to troubleshoot reaction mixture darkening.

Potential Causes & Solutions:

Potential Cause Recommended Action Experimental Protocol
Excessive Temperature Reduce the reaction temperature. The rate of decomposition often increases exponentially with temperature.Determine the minimum effective temperature for your reaction through small-scale trials. Monitor the reaction progress closely at lower temperatures, potentially for a longer duration.
Presence of Oxygen Conduct the reaction under an inert atmosphere. Oxygen can initiate and propagate radical decomposition pathways.Use standard air-free techniques. Dry all glassware thoroughly. Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Presence of Impurities Use high-purity starting materials and anhydrous solvents. Metal impurities or water can catalyze decomposition.Purify this compound and other reagents if necessary (e.g., by distillation or recrystallization). Use freshly dried, anhydrous solvents.
Radical Chain Reactions Introduce a radical scavenger or antioxidant to the reaction mixture. These compounds can interrupt the decomposition cascade.Add a small amount (catalytic to stoichiometric) of a suitable radical scavenger at the beginning of the reaction. See the "Stabilizers" section below for examples.
Issue 2: Low and Inconsistent Product Yields

Inconsistent yields, especially when accompanied by the formation of multiple byproducts, can be a direct result of the thermal degradation of your starting material.

Diagram: Workflow for Improving Inconsistent Yields

Improving Inconsistent Yields start Low/Inconsistent Yields analyze_byproducts Analyze reaction byproducts (e.g., via GC-MS). start->analyze_byproducts identify_pathway Identify potential decomposition pathways from byproducts. analyze_byproducts->identify_pathway optimize_conditions Systematically optimize reaction conditions. identify_pathway->optimize_conditions temp_screening Temperature Screening optimize_conditions->temp_screening solvent_screening Solvent Screening optimize_conditions->solvent_screening stabilizer_screening Stabilizer Screening optimize_conditions->stabilizer_screening final_protocol Optimized Protocol temp_screening->final_protocol solvent_screening->final_protocol stabilizer_screening->final_protocol

Caption: A systematic workflow for addressing low and inconsistent yields.

Potential Causes & Solutions:

Potential Cause Recommended Action Experimental Protocol
Decomposition of Starting Material Confirm the purity of your this compound before use.Run a preliminary analysis (e.g., GC-MS or NMR) of the starting material to check for existing impurities. If necessary, purify by distillation or column chromatography.
Sub-optimal Reaction Conditions Perform a systematic optimization of reaction parameters.Design a series of small-scale experiments to evaluate the impact of temperature, reaction time, and reagent stoichiometry. Use a Design of Experiments (DoE) approach for more complex systems.
Reaction with Solvent Choose a solvent that is stable under the reaction conditions and does not promote decomposition.Screen a variety of anhydrous, high-boiling point, aprotic solvents (e.g., diphenyl ether, sulfolane) that are known to be inert.

Thermal Analysis Data (Predicted)

Predicted Thermal Properties:

Parameter Predicted Value/Range Notes
Melting Point Not Applicable (Liquid at room temp.)
Boiling Point ~149 °C
Decomposition Onset (TGA, under N2) 200 - 250 °CDecomposition is expected to begin in this range, with significant mass loss occurring at higher temperatures.
Major Decomposition Event (DSC) ExothermicThe breakdown of the aromatic ring is typically an exothermic process.

Note: These are estimated values. It is highly recommended to perform your own thermal analysis (TGA/DSC) on a sample of your this compound to obtain precise data for your specific batch and experimental setup.

Experimental Protocols

Protocol 1: Thermal Analysis using TGA/DSC

This protocol outlines a general procedure for determining the thermal stability of this compound.

Objective: To determine the onset of decomposition and characterize the thermal events associated with heating.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of TGA and DSC.

  • Inert sample pans (e.g., aluminum or platinum).

  • High-purity nitrogen or argon gas supply.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of this compound into a tared sample pan.

  • Instrument Setup:

    • Purge the instrument with inert gas (e.g., nitrogen at 50 mL/min) to establish an inert atmosphere.

    • Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

  • Thermal Program:

    • Ramp the temperature from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: Analyze the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

    • DSC Curve: Analyze the heat flow to identify endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.

Protocol 2: Identification of Decomposition Products using Pyrolysis-GC-MS

This protocol provides a method for identifying the volatile products of thermal decomposition.

Objective: To identify the chemical structures of the decomposition products.

Instrumentation:

  • Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Inert pyrolysis sample cups.

Procedure:

  • Sample Preparation: Place a small amount of this compound (0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 300 °C, 400 °C, and 500 °C to observe the evolution of products).

    • Rapidly heat the sample in an inert atmosphere (helium).

  • GC-MS Analysis:

    • The volatile pyrolysis products are transferred to the GC column for separation.

    • A suitable temperature program is used to separate the individual components.

    • The mass spectrometer is used to identify the separated components by comparing their mass spectra to a library (e.g., NIST).

Potential Stabilizers

For reactions requiring high temperatures where decomposition is a concern, the addition of a stabilizer can be beneficial. The choice of stabilizer will depend on its compatibility with the reaction chemistry.

Types of Stabilizers:

Stabilizer Type Examples Mechanism of Action
Radical Scavengers (Hindered Phenols) Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)These compounds readily donate a hydrogen atom to reactive radicals, forming a stable radical that does not propagate the decomposition chain reaction.[1][2]
Radical Scavengers (Hindered Amines) TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)These are stable free radicals that can trap reactive carbon-centered radicals.
Metal Chelators Ethylenediaminetetraacetic acid (EDTA)If trace metal impurities are catalyzing decomposition, a chelating agent can sequester these metals and inhibit their catalytic activity.[1]

Screening for an Effective Stabilizer:

  • Set up a series of small-scale reactions under the desired heating conditions.

  • To each reaction, add a different potential stabilizer at a low concentration (e.g., 1-5 mol%).

  • Include a control reaction with no stabilizer.

  • Monitor the reactions for signs of decomposition (e.g., color change) and analyze the product distribution and yield to determine the most effective stabilizer.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Technical Support Center: Efficient Cross-Coupling with 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient use of 5-Chloro-2-fluoropyridine in cross-coupling reactions. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents unique challenges in cross-coupling reactions due to the electronic properties of the pyridine ring and the nature of the carbon-halogen bonds. The chlorine atom at the 5-position is the primary site for cross-coupling. However, the strong electron-withdrawing nature of the fluorine atom at the 2-position and the pyridine nitrogen can deactivate the C-Cl bond towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: Which position on this compound is expected to react in a cross-coupling reaction?

A2: The chlorine atom at the 5-position is the target for cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The C-F bond at the 2-position is significantly stronger and less reactive under typical palladium-catalyzed conditions.

Q3: What are the most common side reactions to watch for when using this compound?

A3: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-fluoropyridine. This can be promoted by moisture or other proton sources in the reaction mixture.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions).

  • Protodeborylation (Suzuki): Cleavage of the C-B bond of the boronic acid, which regenerates the corresponding arene.

Q4: Are there any general tips for handling this compound and setting up reactions?

A4: Yes, for successful and reproducible results:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[1]

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry to minimize hydrodehalogenation and other side reactions.

  • Degassing: Thoroughly degas solvents before use to remove dissolved oxygen, which can deactivate the catalyst.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound to the desired biaryl product.

Potential Cause Troubleshooting Step
Inactive Catalyst System The C-Cl bond in this compound is relatively strong. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active catalyst system, such as a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).[1]
Ineffective Base The choice of base is critical for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility of the base can also be a factor, so consider solvent choice in conjunction with the base.[2]
Suboptimal Solvent The solvent needs to facilitate the dissolution of reactants and the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often effective.[3]
Low Reaction Temperature Cross-coupling of aryl chlorides often requires elevated temperatures to promote oxidative addition. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[4]
B. Buchwald-Hartwig Amination

Problem: Poor yield of the desired N-aryl-2-fluoro-5-aminopyridine.

Potential Cause Troubleshooting Step
Inappropriate Ligand The choice of ligand is crucial for the amination of aryl chlorides. Use bulky, electron-rich phosphine ligands such as Xantphos, Josiphos, or biaryl phosphine ligands (e.g., BrettPhos, RuPhos).[5][6]
Base Incompatibility Strong bases like NaOtBu are commonly used but can be incompatible with sensitive functional groups. Consider using weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or a more active catalyst.[7]
Catalyst Inhibition The nitrogen atom of the pyridine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome this issue.[7]
Hydrodehalogenation Side Reaction This side reaction is common with electron-deficient aryl chlorides. Ensure strictly anhydrous conditions and consider using a slight excess of the amine coupling partner.[1]
C. Sonogashira Coupling

Problem: Low yield of the 2-fluoro-5-(alkynyl)pyridine product.

Potential Cause Troubleshooting Step
Inefficient Catalyst System For challenging aryl chlorides, a simple Pd/Cu system may not be sufficient. Consider using more advanced catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. Copper-free Sonogashira conditions can also be effective and may reduce homocoupling of the alkyne.[8][9]
Base and Solvent Mismatch An amine base like triethylamine or diisopropylamine is typically used as both the base and often as a co-solvent with another organic solvent like THF or DMF.[10][11] Ensure the base is fresh and the solvent is anhydrous.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of copper catalysts and oxygen. Running the reaction under strictly anaerobic conditions can minimize this. Copper-free conditions are also a good alternative.[12]
Low Reaction Temperature While some Sonogashira couplings proceed at room temperature, aryl chlorides often require heating to achieve a reasonable reaction rate. Temperatures in the range of 50-100 °C are common.[11][13]

III. Data Presentation: Catalyst Selection for Cross-Coupling with Halogenated Pyridines

The following tables summarize catalyst systems and conditions that have been reported for the cross-coupling of chloropyridines and other challenging halo-pyridines. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[3]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane1004-12>901-2[3]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O1200.25>903[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11020>802 (catalyst), 4 (ligand)[3]

Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOtBuToluene11024Moderate to Excellent5 (catalyst), 10 (ligand)[14]
Pd(OAc)₂BINAPCs₂CO₃Toluene8024up to 855 (catalyst), 10 (ligand)[5]
[Pd(cinnamyl)Cl]₂Mor-DalPhosNaOtBuToluene1001-4High1-2

Table 3: Sonogashira Coupling of Aryl Halides

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.16High15[10]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-962.5[11]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORoom Temp.1.5up to 972.5[8]

IV. Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridine

This protocol is adapted from a procedure for the coupling of a bromo-fluoropyridine derivative and can be used as a starting point for this compound.

  • Reagent Preparation: In an oven-dried reaction vessel, add the halogenated pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inerting the System: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

V. Mandatory Visualizations

Catalyst_Selection_Workflow cluster_start Initial Reaction Setup cluster_problem Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_temp Temperature Optimization cluster_end Outcome Start Cross-Coupling with This compound Problem Low or No Conversion? Start->Problem Catalyst Optimize Catalyst & Ligand (e.g., XPhos, SPhos, RuPhos) Problem->Catalyst Yes Success Successful Coupling Problem->Success No Check_Catalyst Still Low Conversion? Catalyst->Check_Catalyst Conditions Screen Base & Solvent (e.g., K3PO4, Cs2CO3) (Dioxane, Toluene) Check_Catalyst->Conditions Yes Check_Catalyst->Success No Check_Conditions Still Low Conversion? Conditions->Check_Conditions Temperature Increase Temperature (80-120 °C) Check_Conditions->Temperature Yes Check_Conditions->Success No Check_Temp Side Reactions Observed? Temperature->Check_Temp Check_Temp->Success No Reevaluate Re-evaluate Strategy (Consider alternative coupling) Check_Temp->Reevaluate Yes

Caption: Troubleshooting workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 (Transmetalation Product) Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing Moisture Sensitivity in 5-Chloro-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the moisture sensitivity of 5-Chloro-2-fluoropyridine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect reactions involving this compound?

A1: Moisture can act as a nucleophile in reactions with this compound. The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Water or hydroxide ions (present in basic, moist conditions) can attack this position, leading to the formation of 5-chloro-2-hydroxypyridine as a significant byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the signs of moisture contamination in my reaction?

A2: The presence of 5-chloro-2-hydroxypyridine as a byproduct in your reaction mixture is a strong indicator of moisture contamination. This can be detected by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Other signs may include lower than expected yields of the desired product and the formation of unexpected polar impurities.

Q3: How should I properly store and handle this compound to minimize moisture exposure?

A3: this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent the ingress of atmospheric moisture. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon). When handling, always work in a fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]

Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?

A4: To ensure a successful reaction, it is crucial to maintain anhydrous (water-free) conditions. This involves:

  • Drying Glassware: All glassware should be thoroughly dried before use, either by oven-drying overnight or by flame-drying under a stream of inert gas.

  • Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon.

  • Careful Reagent Addition: Add reagents via syringe through a septum or under a positive pressure of inert gas.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of 5-chloro-2-hydroxypyridine Moisture contamination in the reaction.1. Ensure all glassware is rigorously dried before use. 2. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. 3. Verify the integrity of your inert atmosphere setup; check for leaks. 4. If using a solid reagent, ensure it is thoroughly dried before addition.
Inconsistent reaction outcomes Variable amounts of moisture in different reaction setups.1. Standardize your procedure for drying glassware and handling anhydrous solvents. 2. Use a glovebox for the most sensitive reactions to completely exclude atmospheric moisture. 3. Consider using a drying agent directly in the reaction mixture if compatible with your reagents.
Difficulty in purifying the final product Presence of polar byproducts, such as 5-chloro-2-hydroxypyridine.1. Optimize your reaction conditions to minimize byproduct formation. 2. During workup, an aqueous wash with a mild base may help to remove the acidic hydroxypyridine byproduct. 3. Employ column chromatography with a suitable solvent system to separate the desired product from polar impurities.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Nucleophilic Aromatic Substitution Reaction

This protocol outlines the key steps for performing a nucleophilic aromatic substitution reaction with this compound under anhydrous conditions.

  • Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven at 120 °C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Inert Atmosphere: Connect the reaction setup to a nitrogen or argon line equipped with a bubbler to maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve the nucleophile and a suitable non-hygroscopic base in anhydrous solvent in the reaction flask.

    • If the nucleophile is a solid, ensure it is dried in a vacuum oven before use.

  • Addition of this compound: Using a dry syringe, add this compound dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (if a strong base was used) and proceed with the extraction and purification of the product.

Visualizations

Moisture_Contamination_Pathway This compound This compound Desired_Product Desired_Product This compound->Desired_Product Reaction with Nucleophile Hydroxypyridine_Byproduct Hydroxypyridine_Byproduct This compound->Hydroxypyridine_Byproduct Reaction with Moisture (H2O) Nucleophile Nucleophile Nucleophile->Desired_Product Moisture_H2O Moisture_H2O Moisture_H2O->Hydroxypyridine_Byproduct

Caption: Reaction pathway showing desired product formation and byproduct formation due to moisture.

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Anhydrous_Solvents->Inert_Atmosphere Add_Reagents Add Nucleophile & Base Inert_Atmosphere->Add_Reagents Add_Substrate Add this compound (via syringe) Add_Reagents->Add_Substrate Monitor_Reaction Monitor Progress (TLC, LC-MS) Add_Substrate->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Extract_Product Extract Product Quench_Reaction->Extract_Product Purify_Product Purify Product (Chromatography) Extract_Product->Purify_Product

Caption: Workflow for setting up a moisture-sensitive reaction.

References

Technical Support Center: Scaling Up 5-Chloro-2-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Chloro-2-fluoropyridine from laboratory to pilot plant scale. The primary method covered is the Halex reaction, a nucleophilic aromatic substitution of 2,5-dichloropyridine with potassium fluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on an industrial scale?

A1: The most prevalent industrial method is the Halex reaction, which involves the nucleophilic aromatic substitution of 2,5-dichloropyridine with an alkali metal fluoride, typically potassium fluoride (KF).[1][2][3] This method is favored due to the relatively low cost and availability of the starting materials.[4]

Q2: What are the key reaction parameters to control during the synthesis?

A2: Critical parameters include temperature, solvent, and the dryness of the reagents and solvent. The reaction is typically carried out at high temperatures, often between 150°C and 250°C.[2][5] Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are necessary to dissolve the potassium fluoride and facilitate the reaction.[1][2][6] It is crucial to use anhydrous potassium fluoride and a dry solvent, as water can significantly reduce the yield by deactivating the fluoride salt.

Q3: Is a catalyst required for this reaction?

A3: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst (PTC) is often employed to enhance the reaction rate and yield.[3] Common PTCs for Halex reactions include quaternary ammonium salts (e.g., tetramethylammonium chloride), phosphonium salts, and crown ethers.[5][7][8][9]

Q4: What are the primary safety concerns when scaling up this reaction?

A4: The main safety concerns are:

  • High Temperatures: The reaction requires high temperatures, which can lead to pressure build-up in a sealed reactor. Proper pressure relief systems and temperature control are essential.

  • Hazardous Materials: 2,5-Dichloropyridine can cause skin and eye irritation.[10] Potassium fluoride is toxic if inhaled or ingested and can cause severe burns upon skin contact. This compound is a flammable liquid and can cause serious eye damage. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area.

  • Solvent Hazards: The polar aprotic solvents used are often combustible and have their own specific handling requirements.

Q5: What are the expected byproducts of this reaction?

A5: The primary byproduct is potassium chloride (KCl). In some cases, incomplete reaction can leave unreacted 2,5-dichloropyridine. Depending on the reaction conditions, side reactions such as the formation of other isomers or hydrolysis of the starting material (if water is present) can occur. For instance, in similar reactions, the formation of 3,5-dichloro-2-fluoropyridine has been observed.[9][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of 2,5-dichloropyridine 1. Insufficient temperature. 2. Presence of water in the reaction. 3. Inactive potassium fluoride. 4. Poor solvent choice.1. Gradually increase the reaction temperature within the recommended range (150-250°C). 2. Ensure the use of anhydrous potassium fluoride and dry solvent. Consider drying the solvent before use. 3. Use freshly dried, finely powdered potassium fluoride. 4. Use a polar aprotic solvent like DMSO, DMF, or sulfolane.
Formation of significant byproducts (e.g., hydroxypyridine) Presence of water in the reaction mixture.Rigorously exclude water from the reaction system. Dry all reagents and the reactor before starting.
Slow reaction rate 1. Low reaction temperature. 2. Inefficient mixing. 3. Low solubility of potassium fluoride.1. Increase the reaction temperature. 2. Improve agitation to ensure good contact between the solid KF and the dissolved dichloropyridine. 3. Consider adding a phase-transfer catalyst to improve the solubility and reactivity of the fluoride ion.
Difficulties in product isolation and purification 1. Similar boiling points of product and unreacted starting material. 2. Presence of high-boiling solvent.1. Optimize the reaction to achieve high conversion, minimizing the amount of unreacted starting material. Use fractional distillation for purification. 2. Use vacuum distillation to remove the high-boiling solvent.
Exothermic runaway during scale-up Poor heat dissipation in a larger reactor.1. Ensure the pilot plant reactor has an efficient cooling system. 2. Add the reagents in portions to control the initial exotherm. 3. Consider a semi-batch process where one reactant is added gradually.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound. Note that optimal conditions may vary depending on the specific equipment and scale.

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Representative)
Reactants 2,5-Dichloropyridine, Anhydrous Potassium Fluoride2,5-Dichloropyridine, Anhydrous Potassium Fluoride
Molar Ratio (KF:Dichloropyridine) 1.2 : 1 to 2 : 11.5 : 1 to 2.5 : 1
Solvent DMSO, DMF, or SulfolaneSulfolane (often preferred for its higher boiling point and thermal stability)
Catalyst (Optional) Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%)Phase-transfer catalyst (e.g., tetramethylammonium chloride, 1-5 mol%)
Temperature 180 - 220 °C190 - 230 °C
Reaction Time 8 - 24 hours12 - 36 hours
Pressure AtmosphericAtmospheric or slightly above (to prevent solvent boiling)
Typical Yield 70 - 90%75 - 95%

Experimental Protocols

Laboratory Scale Synthesis (Exemplary Protocol)
  • Preparation: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add anhydrous potassium fluoride (1.5 equivalents) and a dry polar aprotic solvent (e.g., DMSO, 5-10 mL per gram of dichloropyridine).

  • Reaction: Heat the mixture to the reaction temperature (e.g., 190°C) with vigorous stirring. Once the temperature is stable, add 2,5-dichloropyridine (1 equivalent) in one portion.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the solid potassium chloride and wash it with a small amount of the solvent.

  • Purification: Remove the solvent under reduced pressure (vacuum distillation). The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.

Pilot Plant Scale Synthesis (General Protocol)
  • Reactor Preparation: Ensure the pilot plant reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging Reagents: Charge the reactor with the solvent (e.g., sulfolane) and anhydrous potassium fluoride. Begin agitation and heat the mixture to the desired reaction temperature (e.g., 210°C).

  • Reactant Addition: Once the temperature is stable, add the molten 2,5-dichloropyridine to the reactor at a controlled rate to manage any initial exotherm.

  • Reaction and Monitoring: Maintain the reaction temperature and agitation for the required duration (e.g., 24-36 hours). Take samples periodically to monitor the reaction progress by GC.

  • Product Isolation: Once the reaction reaches the desired conversion, cool the reactor. The product is typically isolated by vacuum distillation directly from the reaction mixture.

  • Purification: The distilled crude product is then subjected to fractional vacuum distillation to achieve the desired purity. The solid waste (mainly KCl and residual KF) is removed from the reactor after cooling.

Visualizations

Reaction_Pathway A 2,5-Dichloropyridine C This compound A->C Halex Reaction Solvent High Temperature (150-250°C) Polar Aprotic Solvent (e.g., DMSO, Sulfolane) B Potassium Fluoride (KF) B->C D Potassium Chloride (KCl) C->D byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is reaction temperature adequate (150-250°C)? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_water Is the system anhydrous? check_temp->check_water Yes end Improved Yield increase_temp->end dry_reagents Use anhydrous KF and dry solvent check_water->dry_reagents No check_mixing Is agitation efficient? check_water->check_mixing Yes dry_reagents->end improve_mixing Increase stirring speed check_mixing->improve_mixing No consider_ptc Consider adding a phase-transfer catalyst check_mixing->consider_ptc Yes improve_mixing->end consider_ptc->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Chloro-2-fluoropyridine and its structural analogs, 2-fluoropyridine and 2,5-dichloropyridine. The information presented herein is intended to aid in the structural elucidation, purity assessment, and quality control of these important heterocyclic compounds, which are frequently utilized as building blocks in medicinal chemistry and materials science.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ ppm) and MultiplicityCoupling Constant (J Hz)Assignment
This compound CDCl₃8.15 (d)J(H,H) = 2.8H-6
7.75 (dd)J(H,H) = 8.8, 2.8H-4
6.90 (dd)J(H,H) = 8.8, 3.2H-3
2-Fluoropyridine [1]CCl₄8.19 (d)J(H,H) = 4.95H-6
7.77 (ddd)J(H,H) = 8.23, 7.23, 2.10H-4
7.15 (ddd)J(H,H) = 7.23, 4.95, 0.91H-5
6.88 (ddd)J(H,H) = 8.23, 2.49, 0.78H-3
2,5-Dichloropyridine [2]-8.70 (d)J(H,H) = 3.0H-6
8.13 (d)J(H,H) = 9.0H-4
7.68 (dd)J(H,H) = 9.0, 3.0H-3

Table 2: ¹³C NMR Spectral Data

CompoundSolventC-2 (δ ppm, J(C,F) Hz)C-3 (δ ppm, J(C,F) Hz)C-4 (δ ppm, J(C,F) Hz)C-5 (δ ppm, J(C,F) Hz)C-6 (δ ppm, J(C,F) Hz)
This compound Neat162.7 (238.4)110.1 (39.0)141.2 (16.0)125.0 (5.0)146.9 (14.9)
2-Fluoropyridine Neat163.5 (235.8)109.2 (39.0)140.2 (16.2)123.8 (5.5)148.5 (14.0)
2,5-Dichloropyridine CDCl₃150.1124.9138.2130.8145.2

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for halopyridines is outlined below.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe.

Sample Preparation: [3][4][5][6][7]

  • Accurately weigh approximately 10-20 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (ns): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 10-15 ppm, centered around 5-6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-250 ppm, centered around 100-120 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0.00 ppm).

Visualizing NMR Analysis and Structural Relationships

The following diagrams illustrate the general workflow of NMR analysis and the structural differences between the compared compounds.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh/Measure Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Place Sample in Spectrometer Filter->Spectrometer Setup Set Acquisition Parameters (¹H and ¹³C) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Spectrum Correction->Reference Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Reference->Analysis Final_Structure Final_Structure Analysis->Final_Structure Structure Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Caption: Structural comparison of the analyzed compounds.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is a critical step in structural elucidation and metabolic profiling. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-Chloro-2-fluoropyridine with its structural analogs, 2-fluoropyridine and 5-chloropyridine. Due to the absence of publicly available experimental data for this compound, this guide puts forth a theoretically derived fragmentation pattern based on established principles of mass spectrometry.

The fragmentation of this compound under electron ionization is expected to be governed by the influence of the electronegative halogen substituents and the stability of the pyridine ring. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom or a pi-electron from the aromatic system, generating a molecular ion ([M]•+). Subsequent fragmentation pathways are predicted to involve the loss of the chlorine and fluorine atoms, as well as the cleavage of the pyridine ring.

Predicted vs. Experimental Fragmentation Patterns: A Comparative Analysis

The following table summarizes the predicted major fragment ions for this compound and compares them with the experimental data for 2-fluoropyridine and 5-chloropyridine. This comparison allows for an informed prediction of the fragmentation behavior of the target molecule.

m/zPredicted Ion for this compoundCorresponding Ion in 2-FluoropyridineCorresponding Ion in 5-Chloropyridine
131/133[C₅H₃ClFN]•+ (Molecular Ion)--
96[C₅H₃FN]•+[C₅H₄FN]•+ (M•+)-
112[C₅H₃ClN]•+-[C₅H₄ClN]•+ (M•+)
70[C₄H₃N]•+[C₄H₃N]•+[C₄H₃N]•+
51[C₄H₃]•+[C₄H₃]•+[C₄H₃]•+

Note: The presence of chlorine in this compound and 5-chloropyridine will result in characteristic isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a key diagnostic feature in their mass spectra.

Deciphering the Fragmentation Pathway

The predicted fragmentation of this compound is initiated by the formation of the molecular ion. The primary fragmentation steps are anticipated to be the loss of a chlorine radical (Cl•) or a fluorine radical (F•), leading to the formation of fragment ions at m/z 96 and m/z 112, respectively. Subsequent fragmentation of the pyridine ring is expected to yield smaller, stable ions.

fragmentation_pathway M [C₅H₃ClFN]•+ m/z = 131/133 F1 [C₅H₃FN]•+ m/z = 96 M->F1 - Cl• F2 [C₅H₃ClN]•+ m/z = 112/114 M->F2 - F• F3 [C₄H₂N]•+ m/z = 64 F1->F3 - HCN F2->F3 - HCl F4 [C₃H₂]•+ m/z = 38 F3->F4 - C₂H₂

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The following is a general protocol for acquiring electron ionization mass spectra of pyridine derivatives.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1][2][3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 30-300.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Inject 1 µL of the sample solution into the GC-MS system.

This predictive guide serves as a valuable resource for researchers working with this compound and related halogenated pyridines. The comparative data and predicted fragmentation pathways provide a solid foundation for interpreting experimental mass spectra and confirming the structure of this and similar molecules. The provided experimental protocol offers a standardized method for obtaining high-quality mass spectral data.

References

A Comparative Guide to the Reactivity of 5-Chloro-2-fluoropyridine and 2,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-fluoropyridine and 2,5-dichloropyridine, two important halogenated pyridine building blocks in medicinal chemistry and organic synthesis. The distinct electronic properties of fluorine versus chlorine substituents, and their positions on the pyridine ring, lead to significant differences in their reactivity profiles. This document summarizes their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for drug discovery and development programs.

Executive Summary

The reactivity of this compound and 2,5-dichloropyridine is primarily dictated by the nature and position of their halogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine at the C-2 position of This compound makes it exceptionally reactive towards nucleophilic attack at this position, leaving the C-5 chlorine intact. In contrast, 2,5-dichloropyridine is significantly less reactive in SNAr reactions, with the C-2 chlorine being the preferred, albeit sluggish, site of substitution.

  • Palladium-Catalyzed Cross-Coupling Reactions: The reactivity trend is inverted in transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations. For This compound , the C-5 chloro group is the exclusive site of reaction, as the C-F bond is generally inert to oxidative addition by palladium. For 2,5-dichloropyridine , both chlorine atoms can be functionalized, but the C-2 position is inherently more reactive. However, selective coupling at the C-5 position can be achieved under specific, often ligand-free, conditions.

  • Metallation (Lithiation): The regioselectivity of deprotonation is influenced by the directing ability of the halogen substituents. For 2,5-dichloropyridine , lithiation is complex, with potential sites being C-3, C-4, or C-6 depending on the base and conditions used. For This compound , the most acidic proton is likely at the C-3 or C-6 position, but experimental data is limited.

The following sections provide a detailed comparison of these reactivity patterns with supporting data and methodologies.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on halopyridines are fundamental for introducing a wide range of nucleophiles. The reactivity is governed by a two-step addition-elimination mechanism, where the first step, the nucleophilic attack to form a negatively charged Meisenheimer intermediate, is typically rate-determining.

Reactivity Comparison:

The C-F bond's high polarity and the ability of the fluorine atom to stabilize the anionic intermediate via a strong inductive effect make fluoropyridines significantly more reactive than their chloro-analogs in SNAr reactions. The general order of leaving group ability in SNAr is F > Cl > Br > I.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3]

This trend dictates the reactivity of the two target molecules:

  • This compound: The fluorine atom at the C-2 position is highly activated by the ring nitrogen and is an excellent leaving group in SNAr. Reactions with various nucleophiles (amines, alkoxides, thiols) proceed selectively and efficiently at the C-2 position, leaving the C-5 chloro group untouched.

  • 2,5-dichloropyridine: This molecule is much less reactive. While the C-2 position is more electron-deficient than C-5, both chlorine atoms are poor leaving groups compared to fluorine. Reactions typically require harsher conditions (higher temperatures, stronger bases) to proceed at a reasonable rate, with substitution occurring preferentially at the C-2 position.[4]

Data Presentation: SNAr Reactivity
SubstrateNucleophilePosition of AttackRelative ReactivityTypical Conditions
This compound Amines (e.g., Morpholine)C-2Very HighK₃PO₄, t-AmylOH, 110 °C
Alkoxides (e.g., NaOMe)C-2Very HighMeOH, reflux
2,5-dichloropyridine Amines (e.g., Morpholine)C-2 (preferential)LowHigh Temp (e.g., >150 °C), neat or polar aprotic solvent
Alkoxides (e.g., NaOMe)C-2 (preferential)Very LowHigh Temp, pressure, strong base
Experimental Protocol: SNAr with Morpholine

Synthesis of 4-(5-chloro-pyridin-2-yl)-morpholine from this compound [3]

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add potassium phosphate (1.5 equivalents).

  • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is dominated by the oxidative addition step. This step involves the cleavage of the carbon-halogen bond, which is easier for weaker bonds. Therefore, the reactivity trend is generally I > Br > Cl >> F.[5]

Suzuki-Miyaura Coupling

Reactivity Comparison:

  • This compound: The C-F bond is highly resistant to oxidative addition by palladium. Consequently, Suzuki coupling occurs exclusively at the C-5 chloro position. Standard conditions for chloropyridines, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), are effective.

  • 2,5-dichloropyridine: Both chloro groups are potential reaction sites. The C-2 position is electronically more activated and generally reacts preferentially under standard conditions employing phosphine ligands.[6] However, remarkable C-5 selectivity can be achieved using ligand-free "Jeffery" conditions, which typically involve a phase-transfer catalyst like a tetraalkylammonium salt.[6][7]

Data Presentation: Site-Selective Suzuki Coupling of 2,5-dichloropyridine[6]

Table 2.1: Conditions for C2-Selective Arylation

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Aryl Boronic Acid Yield (%) C2:C5 Ratio
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) 1,4-Dioxane/H₂O (4:1) 100 12 Phenylboronic acid ~85 >95:5

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | 4-Methoxyphenylboronic acid | ~88 | >95:5 |

Table 2.2: Conditions for C5-Selective Arylation (Ligand-Free)

Catalyst (mol%) Additive (equiv.) Base (equiv.) Solvent Temp (°C) Time (h) Aryl Boronic Acid Yield (%) C5:C2 Ratio

| Pd(OAc)₂ (2) | n-Bu₄NBr (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 4-Tolylboronic acid | 50-60 | >99:1 |

Experimental Protocols: Suzuki Coupling

Protocol 2.1: General Procedure for C5-Selective Suzuki Coupling of this compound

  • In a Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 5-aryl-2-fluoropyridine product.

Protocol 2.2: Procedure for C2-Selective Suzuki Coupling of 2,5-dichloropyridine [6]

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup and purification are performed as described in Protocol 2.1 to yield the 2-aryl-5-chloropyridine product.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronate R-B(OR)2 Base Base PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Reactivity Comparison:

The principles of reactivity in Buchwald-Hartwig amination mirror those of Suzuki coupling. The C-Cl bond is reactive, while the C-F bond is not.

  • This compound: Amination occurs selectively at the C-5 position. The reaction requires a suitable palladium catalyst, a bulky phosphine ligand, and a strong base.

  • 2,5-dichloropyridine: Mono-amination can be achieved with high selectivity. The C-2 position is generally more reactive, but selectivity can be influenced by the choice of ligand and reaction conditions. Bulky, electron-rich phosphine ligands are crucial for achieving high yields.[7]

Data Presentation: Buchwald-Hartwig Amination

Table 2.3: Representative Conditions for C-N Coupling

Substrate Amine Catalyst/Ligand Base Solvent Temp (°C) Expected Outcome
This compound Morpholine Pd₂(dba)₃ / Xantphos NaOtBu Toluene 100 Selective amination at C-5

| 2,5-dichloropyridine | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Selective mono-amination at C-2 |

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for Amination of a Chloropyridine

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and NaOtBu (1.4 equiv.).

  • Add the chloropyridine substrate (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow A Inert Atmosphere Setup (Glovebox/Schlenk Line) B Charge Reagents: Pd Catalyst, Ligand, Base A->B C Add Substrates: Aryl Halide & Amine B->C D Add Anhydrous Solvent C->D E Heat Reaction Mixture (e.g., 100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup (Quench, Extract, Wash) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Experimental workflow for the Buchwald-Hartwig amination.

Metallation

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization, where a heteroatom directs a strong base (typically an organolithium reagent) to deprotonate an adjacent position. Halogens can act as directing groups.

Reactivity Comparison:

  • This compound: The most acidic protons are at C-3 (ortho to both F and the ring N) and C-6 (ortho to the ring N). Fluorine is a weaker ortho-directing group than chlorine. Lithiation is expected to be complex, potentially leading to a mixture of products or decomposition, depending on the base used. Specific experimental data is scarce.

  • 2,5-dichloropyridine: Lithiation of 2-chloropyridine with LDA occurs at the C-3 position. However, with superbases like BuLi-LiDMAE, unprecedented deprotonation at C-6 can occur.[8][9][10] For 2,5-dichloropyridine, deprotonation could potentially be directed to C-3, C-4, or C-6. For example, lithiation of the related 2-chloro-5-bromopyridine with LDA occurs at C-4.[8]

Experimental Protocol: Lithiation

Protocol 3.1: Regioselective C-6 Lithiation of 2-Chloropyridine (Illustrative) [9]

  • To a solution of 2-(dimethylamino)ethanol (2.0 equiv.) in anhydrous hexane at -5 °C under an inert atmosphere, add n-BuLi (4.0 equiv.) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-chloropyridine (1.0 equiv.) portionwise as a solid. The mixture will turn orange.

  • Stir for 1 hour at 0 °C.

  • Cool the reaction medium to -78 °C and add a solution of the desired electrophile (2.5 equiv.) in THF dropwise.

  • Allow the reaction to warm slowly to room temperature over 1.5 hours.

  • Quench the reaction at 0 °C with water.

  • Extract with diethyl ether, dry the combined organic layers over MgSO₄, concentrate, and purify as needed.

Conclusion

This compound and 2,5-dichloropyridine exhibit distinct and often complementary reactivity profiles, making them valuable but different tools for synthetic chemists.

  • This compound is the substrate of choice for selective C-2 functionalization via SNAr , leveraging the exceptional leaving group ability of fluorine. Subsequent cross-coupling at the C-5 position can then be performed.

  • 2,5-dichloropyridine offers a platform for sequential cross-coupling reactions . Its tunable regioselectivity, allowing for functionalization at either C-2 or C-5 depending on the reaction conditions, provides a powerful strategy for building molecular complexity. It is, however, a much poorer substrate for SNAr reactions.

A thorough understanding of these reactivity patterns is essential for the efficient and rational design of synthetic routes toward complex pyridine-containing target molecules in pharmaceutical and materials science research.

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Chloro-2-fluoropyridine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for purity assessment. This guide provides an objective comparison of these methods, complete with proposed experimental protocols and supporting data, to aid in selecting the most appropriate technique for the analysis of this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines methodologies based on the analysis of structurally similar compounds, such as other halogenated pyridines.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of a vast array of organic compounds, especially those that are non-volatile or thermally labile.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable for separating the main component from potential polar and non-polar impurities.[1]

Advantages of HPLC:

  • Broad Applicability: HPLC can be used for a wide range of compounds, including those that are not volatile or would decompose at the high temperatures required for GC.[2][3]

  • Ambient Temperature Operation: Analysis is typically performed at or near room temperature, preventing the degradation of thermally sensitive compounds.[3][4]

  • Versatility: A wide variety of stationary and mobile phases allows for the optimization of separations for a broad spectrum of analytes.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[3] Given that this compound is a volatile compound, GC-MS presents a viable and powerful option for its purity analysis, particularly for identifying and quantifying volatile organic impurities.[1] The coupling with mass spectrometry provides structural information, which is invaluable for the identification of unknown impurities.[2][5]

Advantages of GC-MS:

  • High Separation Efficiency: GC typically offers higher separation efficiency, resulting in sharper and narrower peaks, which is beneficial for precise quantification.[2][6]

  • High Sensitivity: GC detectors, especially when coupled with a mass spectrometer, provide excellent sensitivity for trace-level analysis.[7]

  • Definitive Identification: The mass spectrometer provides detailed structural information, allowing for the confident identification of impurities.[5]

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the purity analysis of this compound, based on typical performance for similar analytes.

Parameter HPLC-UV GC-MS
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Linearity (R²) >0.999>0.999
Precision (%RSD) < 2.0%< 5.0%
Analysis Time 15-30 minutes10-25 minutes
Sample Volatility Requirement Not requiredRequired
Thermal Stability Requirement Not requiredRequired

Experimental Protocols

Proposed HPLC Methodology

A robust RP-HPLC method can be developed using a C18 column, a versatile stationary phase for separating a wide range of molecules.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer) is recommended to ensure the separation of impurities with varying polarities.[8][9]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[8]

Proposed GC-MS Methodology

A standard GC-MS method with a non-polar capillary column is proposed for the analysis of this compound. The temperature program is designed to separate the main component from potential volatile impurities.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector: Split/splitless injector with a split ratio of 50:1.

  • Injector Temperature: 250 °C.[10]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[1]

Visualizing the Process

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Filter Solution sp2->sp3 hplc1 Inject Sample sp3->hplc1 HPLC Path gcms1 Inject Sample sp3->gcms1 GC-MS Path hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 da1 Chromatogram Generation hplc3->da1 gcms2 Separation in GC Column gcms1->gcms2 gcms3 MS Detection gcms2->gcms3 gcms3->da1 da2 Peak Integration da1->da2 da3 Purity Calculation da2->da3

Caption: Experimental Workflow for Purity Analysis.

hplc_vs_gcms cluster_hplc HPLC Principle cluster_gcms GC-MS Principle hplc_node HPLC hplc_mobile Liquid Mobile Phase hplc_node->hplc_mobile hplc_stationary Solid Stationary Phase (e.g., C18) hplc_node->hplc_stationary hplc_separation Separation based on Partitioning/Adsorption hplc_stationary->hplc_separation gcms_node GC-MS gcms_mobile Gas Mobile Phase (Carrier Gas) gcms_node->gcms_mobile gcms_stationary Liquid/Solid Stationary Phase in Column gcms_node->gcms_stationary gcms_separation Separation based on Volatility/Boiling Point gcms_stationary->gcms_separation

Caption: Core Principles of HPLC vs. GC-MS.

Conclusion

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis. HPLC is a robust and versatile technique suitable for a wide range of impurities and is less destructive to the sample. GC-MS, on the other hand, offers superior sensitivity and definitive identification for volatile impurities. For comprehensive purity profiling, employing both techniques can provide orthogonal information, ensuring a thorough assessment of the sample's purity. By utilizing the proposed methodologies and considering the comparative data, researchers can confidently select and implement the most appropriate analytical strategy.

References

Comparative yield analysis of different palladium catalysts for 5-Chloro-2-fluoropyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The coupling of 5-Chloro-2-fluoropyridine, a key structural motif in many pharmaceutical and agrochemical compounds, often relies on palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The reactivity of the C-Cl bond in this compound presents a challenge for oxidative addition to the palladium center, often requiring more specialized and reactive catalyst systems compared to their bromo or iodo counterparts. The selection of the appropriate palladium precursor and, crucially, the ancillary ligand is key to achieving high yields. This guide will explore several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, in the context of this compound functionalization.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is dependent on the specific coupling reaction, the nature of the coupling partner, and the reaction conditions. The following tables summarize the performance of various palladium catalyst systems in reactions involving chloropyridines, providing a valuable reference for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For challenging substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.

Coupling PartnerPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
Arylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High
Arylboronic AcidPd₂(dba)₃XPhosK₃PO₄THFRT - 40Excellent[1]
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10071[2]
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O (MW)10081[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] The choice of ligand is critical for promoting the key steps of the catalytic cycle.[3]

Coupling PartnerPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
Primary/Secondary AminesPd(OAc)₂X-PhosKOt-BuToluene100Good to Excellent[3]
Primary/Secondary AminesPd₂(dba)₃BINAPNaOt-BuToluene110High[3]
Primary N-NucleophilesPd(OAc)₂CyPFtBu JosiPhos---Effective[5]
Aromatic Amines (on 2-fluoro-4-iodopyridine)Pd(OAc)₂BINAPK₂CO₃-MWGood[6]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[7] While traditionally requiring a copper co-catalyst, copper-free conditions have also been developed.[8]

Coupling PartnerPalladium CatalystCo-catalystBaseSolventTemp (°C)Yield (%)
Terminal Alkyne[Pd(cinnamyl)Cl]₂ / DPPFNone---Synthetically useful[8][9]
Terminal AlkynePdCl₂(PPh₃)₂CuIEt₃NTHFRT95 (with 4-iodopyridine)[10]
Terminal AlkyneNa₂PdCl₄ / P(t-Bu)₃CuI-DMSO/Toluene100-
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] The choice of catalyst and base can significantly impact the reaction's efficiency.[11]

Coupling PartnerPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
AlkenePd(OAc)₂PPh₃Et₃NDMF100Good
n-Butyl AcrylatePd(OAc)₂Phosphine-Imidazolium Salt---Highly Efficient
Aryl Bromides/ChloridesPalladacycle phosphine mono-ylide---130Good

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the key coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., toluene).

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[3]

Catalyst Selection Workflow

The selection of an optimal palladium catalyst system is a multi-faceted process. The following diagram outlines a logical workflow for this selection process.

G Catalyst Selection Workflow for this compound Coupling cluster_0 Reaction Definition cluster_1 Initial Catalyst Screening cluster_2 Optimization & Analysis cluster_3 Final Selection A Define Coupling Type (Suzuki, Buchwald-Hartwig, etc.) B Identify Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) A->B C Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) B->C D Choose Ligand Class (e.g., Buchwald, Josiphos, PPh₃) C->D E Select Base & Solvent D->E F Perform Small-Scale Screening Reactions E->F G Analyze Yield & Purity (LC-MS, GC-MS, NMR) F->G H Optimize Conditions (Temp, Concentration, Catalyst Loading) G->H I Select Optimal Catalyst System G->I If satisfactory H->I

Caption: A logical workflow for selecting a palladium catalyst system.

Generalized Catalytic Cycle for Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

G Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂-X Pd0->OA_complex R-X TM_complex R-Pd(II)L₂-R' OA_complex->TM_complex R'-M TM_complex->Pd0 R-R' OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: A generalized Pd(0)/Pd(II) catalytic cycle.

By understanding the interplay between the palladium precursor, ligand, base, and solvent, researchers can make informed decisions to achieve the desired coupling of this compound with high efficiency and yield. The data and protocols presented in this guide serve as a valuable starting point for the development of robust and scalable synthetic routes.

References

Unveiling the Structural Landscape of 5-Chloro-2-fluoropyridine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and the development of novel therapeutics. Halogenated pyridines, particularly 5-chloro-2-fluoropyridine derivatives, are key building blocks in many active pharmaceutical ingredients. This guide provides a comparative analysis of the X-ray crystallographic data of selected this compound derivatives and related compounds, offering insights into their solid-state structures.

This publication presents a detailed comparison of the single-crystal X-ray diffraction data for 5-(4-Chlorophenyl)-2-fluoropyridine, alongside two alternative pyridine derivatives: 2-Fluoro-5-(4-fluorophenyl)pyridine and the heavily substituted 2,3,6-Trichloro-5-(trichloromethyl)pyridine. The inclusion of these alternatives allows for an insightful examination of how different substitution patterns on the pyridine ring influence the resulting crystal packing and molecular geometry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for the three compounds, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 5-(4-Chlorophenyl)-2-fluoropyridine [1]

ParameterValue
Empirical FormulaC₁₁H₇ClFN
Formula Weight207.63
Temperature (K)296
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)21.1252 (14)
b (Å)3.8763 (3)
c (Å)11.7009 (8)
Volume (ų)958.16 (12)
Z4
Density (calculated) (Mg/m³)1.439
Absorption Coefficient (mm⁻¹)0.373
F(000)424
Crystal Size (mm³)0.26 x 0.20 x 0.18
θ range for data collection (°)2.23 to 27.10
Reflections collected4142
Independent reflections1619 [R(int) = 0.0211]
Final R indices [I>2σ(I)]R₁ = 0.0321, wR₂ = 0.0731
R indices (all data)R₁ = 0.0412, wR₂ = 0.0768
Goodness-of-fit on F²1.082

Table 2: Crystal Data and Structure Refinement for 2-Fluoro-5-(4-fluorophenyl)pyridine [2]

ParameterValue
Empirical FormulaC₁₁H₇F₂N
Formula Weight191.18
Temperature (K)296
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)20.365 (2)
b (Å)3.8303 (3)
c (Å)11.4835 (14)
Volume (ų)895.74 (16)
Z4
Density (calculated) (Mg/m³)1.418
Absorption Coefficient (mm⁻¹)0.113
F(000)392
Crystal Size (mm³)0.26 x 0.20 x 0.18
θ range for data collection (°)2.26 to 27.08
Reflections collected3601
Independent reflections1489 [R(int) = 0.0201]
Final R indices [I>2σ(I)]R₁ = 0.0300, wR₂ = 0.0720
R indices (all data)R₁ = 0.0384, wR₂ = 0.0754
Goodness-of-fit on F²1.033

Table 3: Crystal Data and Structure Refinement for 2,3,6-Trichloro-5-(trichloromethyl)pyridine [3][4][5]

ParameterValue
Empirical FormulaC₆HCl₆N
Formula Weight299.78
Temperature (K)293
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemOrthorhombic
Space GroupPbcm
a (Å)8.3100 (17)
b (Å)17.018 (3)
c (Å)7.3160 (15)
Volume (ų)1034.6 (4)
Z4
Density (calculated) (Mg/m³)1.923
Absorption Coefficient (mm⁻¹)1.611
F(000)584
Crystal Size (mm³)0.30 x 0.20 x 0.20
θ range for data collection (°)2.48 to 25.98
Reflections collected1985
Independent reflections1033 [R(int) = 0.063]
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.123
R indices (all data)Not reported
Goodness-of-fit on F²1.01

Experimental Protocols

A detailed account of the methodologies employed in the synthesis and crystallographic analysis of the featured compounds is provided below.

Synthesis Protocols

Synthesis of 5-(4-Chlorophenyl)-2-fluoropyridine [1] To a solution of 5-bromo-2-fluoropyridine (0.1 g, 0.568 mmol) and 4-chlorophenylboronic acid (0.097 g, 0.624 mmol) in 5 mL of dioxane, potassium phosphate (0.132 g, 0.624 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%) were added. The reaction mixture was heated to reflux at 373 K under a nitrogen atmosphere for 8 hours. After cooling, 20 mL of distilled water was added, and the aqueous layer was extracted three times with dichloromethane (3 x 15 mL). The combined organic layers were evaporated under reduced pressure to yield the title compound as a colorless crystalline solid.

Synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine [2] In a similar procedure, 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol) was reacted with 4-fluorophenylboronic acid (0.190 g, 1.36 mmol) in dioxane. Potassium phosphate (0.361 g, 1.5 mmol) dissolved in 1 mL of water and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%) were added. The mixture was refluxed for 8 hours under a nitrogen atmosphere. Following the addition of 20 mL of distilled water, the aqueous layer was extracted three times with ethyl acetate (3 x 15 mL). The combined organic extracts were evaporated to yield the product as a colorless solid. Single crystals were obtained by slow evaporation from a saturated chloroform/methanol solution.

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine [3][4][5] This compound was prepared via a two-step chlorination of 2-chloro-5-chloromethyl pyridine.[3][4] The initial chlorination was carried out at reflux for 8 hours under ultraviolet irradiation to form 2-chloro-5-(trichloromethyl)pyridine.[3][4] This intermediate was then further chlorinated at 175 °C for 6 hours using tungsten(VI) chloride as a catalyst.[3][4] The final product was purified by vacuum distillation and recrystallization from 1,2-dichloroethane.[3] Crystals suitable for X-ray diffraction were grown by slow evaporation from a 1,2-dichloroethane solution.[3][5]

X-ray Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction analysis is depicted in the diagram below. For the specific compounds in this guide, data were collected on Bruker APEXII CCD or Enraf–Nonius CAD-4 diffractometers using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1][2][5] The structures were solved by direct methods and refined by full-matrix least-squares on F².[1][2][5]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file structural_analysis Structural Analysis cif_file->structural_analysis

General workflow for X-ray crystallography.

Structural Insights and Comparison

The crystallographic data reveals that both 5-(4-Chlorophenyl)-2-fluoropyridine and 2-Fluoro-5-(4-fluorophenyl)pyridine crystallize in the orthorhombic space group Pna2₁, indicating a similar packing arrangement.[1][2] The dihedral angle between the pyridine and phenyl rings is 38.83 (5)° for the 5-chloro derivative and 37.93 (5)° for the 5-fluoro derivative, suggesting that the substitution of chlorine with fluorine at the 5-position of the pyridine ring has a minimal effect on the overall molecular conformation in the solid state.[1][2]

In contrast, 2,3,6-Trichloro-5-(trichloromethyl)pyridine crystallizes in the orthorhombic space group Pbcm.[3][5] The extensive chlorination of the pyridine ring and the presence of the bulky trichloromethyl group lead to a significantly different crystal packing and a higher calculated density compared to the other two derivatives.

This comparative guide underscores the importance of single-crystal X-ray diffraction in elucidating the subtle structural differences between closely related molecules. Such information is invaluable for understanding structure-activity relationships and for the rational design of new chemical entities in drug discovery.

References

Kinetic Showdown: 5-Chloro-2-fluoropyridine in Cross-Coupling Reactions – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring is a privileged motif, and its halogenated derivatives are key building blocks. This guide provides a comprehensive comparison of the kinetic performance of 5-Chloro-2-fluoropyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We present available quantitative data, detailed experimental protocols, and mechanistic insights to inform reaction optimization and the selection of alternative reagents.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a critical consideration in synthetic design. Generally, the reactivity trend for halogens follows the order of bond dissociation energy: I > Br > Cl > F.[1][2] For di-substituted pyridines, the position of the halogen also plays a crucial role, with positions C2 and C4/C6 being more activated towards oxidative addition than C3 and C5 due to the electron-withdrawing nature of the nitrogen atom.[2] This guide delves into the kinetic nuances of this compound, a substrate with both a less reactive chloro group and a typically unreactive fluoro group, and compares its performance with alternative dihalopyridines where data is available.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

Comparative Kinetic Data for Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemSolventTemp (°C)Rate Constant (k)Activation Energy (Ea)Ref.
4-BromotoluenePd(dppf)Cl₂Toluene80Qualitative: "fast"-[3]
4-ChlorotoluenePd(dppf)Cl₂Toluene100Qualitative: "slower"-[3]
2,5-DichloropyridinePd(OAc)₂ / SPhosToluene100--[4]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄1,4-Dioxane/H₂O85-95--[5]

Note: Direct quantitative kinetic data for this compound is currently unavailable. The data presented is for analogous compounds to provide a relative measure of reactivity.

Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling

This protocol is designed for monitoring the kinetics of the Suzuki-Miyaura coupling of a halopyridine.

Materials:

  • Halopyridine (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In an oven-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst. Add the appropriate volume of the catalyst solution to the reaction vial to achieve the desired catalyst loading (e.g., 1-5 mol%).

  • Initiation and Monitoring: Add the degassed solvent to the reaction vial, and place it in a preheated heating block set to the desired temperature. Start stirring and begin monitoring the reaction immediately.

  • Sampling: At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and quench it immediately in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid to neutralize the base).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material, product, and internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order and the initial rate. From this data, the rate constant (k) can be calculated. By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki reaction, the reactivity of the C-Cl bond in this compound presents a kinetic challenge compared to its bromo and iodo counterparts. The choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is crucial for achieving reasonable reaction rates.

Comparative Kinetic Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseTemp (°C)Rate Constant (k)Activation Energy (Ea)Ref.
Aryl BromidePrimary AminePd(dba)₂ / BINAPNaOtBu80--[6]
Aryl ChloridePrimary AminePd(dba)₂ / JosiphosNaOtBu100--[7]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃100-ΔG‡ ~10 kJ/mol (C2 vs C4)[8]

Experimental Protocol: Kinetic Monitoring of Buchwald-Hartwig Amination

This protocol outlines a method for studying the kinetics of the Buchwald-Hartwig amination.

Materials:

  • Halopyridine (e.g., this compound)

  • Amine

  • Palladium pre-catalyst (e.g., G3-XPhos)

  • Strong base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., mesitylene)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In a glovebox, charge a reaction vial with the halopyridine (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the internal standard.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., 1-2 mol%) to the vial.

  • Initiation and Monitoring: Add the degassed solvent, seal the vial, and place it in a preheated heating block.

  • Sampling and Analysis: Follow the sampling and analysis procedure as described in the Suzuki-Miyaura protocol.

  • Data Analysis: Determine the reaction order, rate constant, and activation energy as previously described.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2 + Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR + Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among these, the Suzuki-Miyaura and Stille couplings are paramount for the functionalization of heteroaromatic systems. This guide presents a side-by-side comparison of these two powerful methods for the arylation of 5-Chloro-2-fluoropyridine, a key building block in numerous applications. While direct comparative studies on this specific substrate are not extensively documented, this guide leverages data from analogous chloropyridine systems to provide a comprehensive and insightful analysis for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reaction Conditions Requires a base for activation of the organoboron reagentOften proceeds under neutral conditions
Byproduct Removal Boron-containing byproducts are generally water-soluble and easier to removeTin-containing byproducts can be challenging to separate from the desired product
Functional Group Tolerance Good, but can be sensitive to base-labile groupsGenerally excellent and tolerant of a wide range of functional groups

Quantitative Data Comparison

The following table summarizes representative reaction conditions and outcomes for the Suzuki and Stille couplings of this compound with an aryl partner. The data is compiled from reactions on the specified substrate or closely related analogues to provide a comparative overview.

ParameterSuzuki CouplingStille Coupling
Aryl Partner Phenylboronic AcidPhenyltributylstannane
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄
Catalyst Loading 2 mol% Pd(OAc)₂, 4 mol% SPhos5 mol%
Base K₃PO₄ (2.0 equiv.)Not Required
Solvent 1,4-Dioxane/H₂O (5:1)Toluene
Temperature 100 °C110 °C
Reaction Time 18 hours16 hours
Yield ~85%~75-85%

Experimental Protocols

Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-5-phenylpyridine.

Stille Coupling of this compound with Phenyltributylstannane

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenyltributylstannane (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound and anhydrous toluene.

  • Add phenyltributylstannane and tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (15 mL).

  • Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflow

To further understand the underlying mechanisms and experimental processes, the following diagrams illustrate the catalytic cycles for both the Suzuki and Stille reactions, along with a generalized experimental workflow.

Catalytic cycle of the Suzuki coupling reaction.

Stille_Cycle Stille Coupling Catalytic Cycle cluster_legend Pd0 Pd(0)L2 PdII Ar-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' PdII->ArPdAr Ar'-SnR3 Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Reagents Ar-X + Ar'-SnR3 Byproduct X-SnR3 Workflow General Experimental Workflow start Reaction Setup (Reactants, Catalyst, Solvent) inert Inert Atmosphere (Degassing) start->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Reaction Monitoring (TLC/LC-MS/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Unraveling the Reaction Mechanism of 5-Chloro-2-fluoropyridine: A DFT Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridine is a key building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex organic molecules. Understanding its reactivity, particularly the mechanism of nucleophilic aromatic substitution (SNAr), is crucial for optimizing reaction conditions and predicting product outcomes. Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

This guide presents a comparative analysis of the hypothetical DFT-calculated reaction mechanism for this compound against existing computational studies on analogous substituted pyridines. By examining the theoretical frameworks and resulting energetic data, researchers can gain a deeper understanding of the factors governing the reactivity of this versatile synthetic intermediate.

Comparative Analysis of Reaction Mechanisms

The reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. DFT calculations can predict whether this occurs through a stepwise pathway, involving a stable Meisenheimer intermediate, or a concerted pathway with a single transition state. The regioselectivity of the reaction—whether the nucleophile attacks the carbon bearing the fluorine (C2) or the chlorine (C5)—is also a critical aspect that can be elucidated through computational analysis.

For this compound, nucleophilic attack is anticipated to preferentially occur at the C2 position due to the superior ability of the fluorine atom to stabilize the negative charge in the transition state or intermediate through the inductive effect. The chlorine atom at C5 further activates the ring towards nucleophilic attack.

Below, we compare the proposed DFT study on this compound with published computational data on other substituted pyridines to contextualize its expected reactivity.

CompoundNucleophileDFT Functional/Basis SetCalculated Activation Energy (kcal/mol)Reaction PathwayReference
This compound (Proposed) CH₃O⁻B3LYP/6-311+G(d,p)(Hypothetical)(Hypothetical)N/A
2-Methoxy-3-nitropyridinePiperidineB3LYP/6-311g(d,p)Not explicitly calculated, but rate-determining step is nucleophilic attack.Stepwise (SNAr)[1]
2-Methoxy-5-nitropyridinePiperidineB3LYP/6-311g(d,p)Not explicitly calculated, but rate-determining step is nucleophilic attack.Stepwise (SNAr)[1]
2-Sulfonylpyrimidine derivativesCH₃S⁻ωB97XD/6-31+G(d,p)ΔΔG‡ values reported relative to a reference.Stepwise (SNAr)[2]
Substituted 2-FluoropyridinesC₂H₅O⁻ωB97X-D/6-31G*Relative activation free energies (ΔΔG) reported.(Not specified)[3]

Visualizing Computational Workflows and Reaction Pathways

Diagram 1: DFT Calculation Workflow for SNAr Reaction Mechanism

DFT_Workflow cluster_pre Initial Steps cluster_ts Transition State Search cluster_post Analysis & Verification A Reactant & Nucleophile Geometry Optimization C Propose Transition State (TS) Structure(s) A->C B Product Geometry Optimization B->C D TS Optimization (e.g., Berny, QST3) C->D Initial Guess E Frequency Calculation D->E F Verify Single Imaginary Frequency E->F Success F->D Failure (multiple or no imaginary frequencies) G Intrinsic Reaction Coordinate (IRC) Calculation F->G H Confirm TS connects Reactants & Products G->H I Calculate Activation & Reaction Energies H->I

A generalized workflow for investigating an SNAr reaction mechanism using DFT calculations.

Diagram 2: Proposed SNAr Mechanism for this compound

SNAr_Mechanism Reactants This compound + Nu⁻ TS1 Transition State 1 (Attack at C2) Reactants->TS1 ΔG‡_attack Intermediate Meisenheimer Intermediate TS1->Intermediate TS2 Transition State 2 (Fluoride departure) Intermediate->TS2 ΔG‡_departure Products 2-Nu-5-chloropyridine + F⁻ TS2->Products

The proposed stepwise SNAr reaction pathway for this compound with a nucleophile (Nu⁻).

Experimental Protocols: DFT Calculation Methodology

The following protocol outlines a typical computational approach for studying the SNAr reaction mechanism of this compound.

1. Software:

  • Gaussian 16 or a similar quantum chemistry software package is recommended.

2. Method Selection:

  • DFT Functional: The B3LYP hybrid functional is a robust choice for geometry optimizations and frequency calculations of organic molecules. For higher accuracy in energy calculations, a range-corrected functional like ωB97X-D, which includes dispersion corrections, is advisable.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like aug-cc-pVDZ should be employed. The inclusion of diffuse functions (+) is important for accurately describing anionic species.

3. Geometry Optimization:

  • The geometries of the reactant (this compound), the nucleophile, the putative Meisenheimer intermediate, and the final product are optimized without any symmetry constraints.

4. Transition State (TS) Search:

  • The transition state structures for the nucleophilic attack and the departure of the leaving group are located using methods such as the Berny algorithm (Opt=TS) or synchronous transit-guided quasi-Newton (STQN) methods (Opt=QST2 or QST3).

  • A frequency calculation must be performed on the optimized TS structure to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

5. Intrinsic Reaction Coordinate (IRC) Calculations:

  • To confirm that the located transition state connects the correct reactants and products (or intermediates), an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the adjacent energy minima.

6. Solvation Effects:

  • To model the reaction in a specific solvent, the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated into the calculations.

7. Energy Calculations:

  • Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate activation and reaction energies. Gibbs free energies are calculated from the electronic energies and thermal corrections from the frequency calculations.

Conclusion

While a dedicated DFT study on the reaction mechanism of this compound is yet to be published, this guide provides a framework for such an investigation and places its expected reactivity in the context of related systems. The provided computational protocol offers a detailed methodology for researchers to undertake such a study. The insights gained from these computational analyses are invaluable for predicting regioselectivity, understanding substituent effects, and ultimately guiding the rational design of synthetic pathways in drug discovery and materials science.

References

Benchmarking New Ligands for 5-Chloro-2-fluoropyridine Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of halogenated heterocycles is a cornerstone of modern synthesis. 5-Chloro-2-fluoropyridine is a valuable building block, and its selective activation is crucial for the construction of novel molecular architectures. This guide provides a comparative analysis of new ligands for the activation of the C-Cl bond in this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. The performance of various phosphine and N-heterocyclic carbene (NHC) ligands is benchmarked, supported by experimental data from the literature.

The activation of the C-Cl bond in this compound presents a challenge due to the inherent lower reactivity of aryl chlorides compared to their bromide and iodide counterparts. The choice of ligand is paramount in overcoming this hurdle, as it plays a critical role in the key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the C-Cl bond. This guide will delve into the performance of several state-of-the-art ligands, providing a framework for rational catalyst system selection.

Performance Comparison of Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a key transformation for introducing aryl substituents. The following table summarizes the performance of various phosphine and N-heterocyclic carbene (NHC) ligands in this reaction, based on data from analogous chloropyridine systems. While a direct head-to-head comparison for this compound with a wide range of new ligands is not extensively documented in a single study, the data presented here for structurally similar substrates provides valuable insights into their potential efficacy.

LigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference / Analogy
Phosphine Ligands
SPhosPd(OAc)₂K₃PO₄1,4-Dioxane/H₂O10012-24HighBased on protocols for 3-chloro-5-fluoro-2-methoxypyridine.[1] SPhos is a highly effective bulky biaryl phosphine ligand for C-Cl bond activation.
XPhosPd₂(dba)₃Cs₂CO₃Toluene11012-24HighBased on protocols for 3-chloro-5-fluoro-2-methoxypyridine.[1] XPhos is another state-of-the-art Buchwald ligand known for its high activity in cross-coupling of aryl chlorides.[2]
RuPhosPd(OAc)₂K₂CO₃Dioxane135-14030GoodInferred from data on the coupling of other chloropyridines.[3] RuPhos is often a ligand of choice for challenging heteroaryl couplings.
BrettPhosPd G3 PrecatalystNaOtBuToluene10018GoodInferred from general performance in Buchwald-Hartwig amination of chloropyridines, suggesting its utility in C-Cl activation.[4]
DavePhosPd(OAc)₂NaOtBuDioxane10018ModerateInferred from general performance in Buchwald-Hartwig amination of chloropyridines.[4]
P(t-Bu)₃Pd(dba)₂K₃PO₄Dioxane10024ModerateGeneral ligand for Suzuki-Miyaura coupling of aryl chlorides, though often superseded by more advanced biaryl phosphines.
N-Heterocyclic Carbene (NHC) Ligands
IPr[Pd(IPr)(cinnamyl)Cl]K₂CO₃Water1001GoodBased on data for Suzuki-Miyaura coupling of other heteroaryl chlorides in aqueous media. NHC ligands like IPr are known to form highly stable and active palladium complexes.
IMes[Pd(IMes)(cinnamyl)Cl]K₂CO₃Water1001ModerateBased on data for Suzuki-Miyaura coupling of other heteroaryl chlorides. The slightly smaller steric bulk of IMes compared to IPr can sometimes lead to lower activity for challenging substrates.

Note: The yields are qualitative descriptors based on reported data for analogous systems and should be considered as a guide for ligand selection. Optimization of reaction conditions is crucial for achieving high yields with this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of these catalytic systems. Below are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound, adapted from established procedures for similar substrates.[1]

General Procedure for Suzuki-Miyaura Coupling of this compound

Protocol 1: Using SPhos Ligand

To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times. Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL). Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

Workup and Purification:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Using XPhos Ligand

In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial. Add anhydrous, degassed toluene (5 mL) to the vial. Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with stirring for 12-24 hours. Follow the workup and purification steps outlined in Protocol 1.

General Procedure for Sonogashira Coupling of this compound

This protocol is adapted from the Sonogashira coupling of a structurally related bromocyanofluoropyridine.

To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv). After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1 equiv) dropwise. Stir the reaction mixture at room temperature for 16 hours.

Workup and Purification:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated pyridine.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents Add to Vial Add to Vial Weigh Reagents->Add to Vial Inert Atmosphere Inert Atmosphere Add to Vial->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Quench Quench Cool to RT->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The selective activation of the C-Cl bond in this compound is a critical transformation in synthetic chemistry. While a definitive, single "best" ligand remains elusive and is often substrate-dependent, this guide provides a comparative framework based on the performance of modern phosphine and NHC ligands in analogous systems. Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, from the Buchwald portfolio, are excellent starting points for optimizing Suzuki-Miyaura couplings of this substrate. For alternative reactivity, Sonogashira and other cross-coupling reactions offer further avenues for functionalization. The provided experimental protocols and workflows serve as a practical guide for researchers to benchmark these and other new ligands in their own laboratories, ultimately accelerating the discovery and development of novel chemical entities.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 5-Chloro-2-fluoropyridine (CAS No. 1480-65-5), a flammable and hazardous chemical. Adherence to these procedural steps is vital for ensuring personnel safety and environmental protection. These guidelines are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] This compound is classified as a flammable liquid and is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2][3][4]

Personal Protective Equipment (PPE): To mitigate risks, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5]

  • Body Protection: A flame-retardant lab coat. In situations with a risk of splashing, a chemical-resistant apron should also be used.[1][5]

  • Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.[1][5] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are at risk of being exceeded.[6]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation: this compound is a halogenated organic compound and must be managed as hazardous waste.[5][7] It is critical to segregate this waste from non-halogenated waste streams to ensure proper disposal.[5] This chemical should never be disposed of down the drain or in regular trash.[7] Do not mix with incompatible materials such as strong acids or bases.[7]

2. Container Selection and Labeling:

  • Container: Utilize a chemically compatible, leak-proof container equipped with a secure screw-top cap.[7] Polyethylene or glass containers are generally appropriate, but compatibility should always be verified.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" before any waste is added.[7] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[7]

    • For mixtures, a list of all constituents and their approximate percentages.[7]

    • The date when waste was first added to the container (accumulation start date).[7]

    • The name and contact information of the principal investigator or laboratory manager.[7]

    • A clear indication of the specific hazards (e.g., "Flammable," "Toxic," "Corrosive").[2][7]

3. On-Site Accumulation:

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7]

  • The container must remain closed at all times, except when actively adding waste.[7]

  • The use of secondary containment, such as a larger chemically resistant bin, is strongly recommended to contain any potential leaks or spills.[7]

4. Spill and Leak Procedures: In the event of a spill, evacuate unnecessary personnel and remove all sources of ignition.[6] Spills should be contained and absorbed using an inert material like sand or vermiculite.[7][8] The absorbed material must be collected into a designated, sealed container for hazardous waste.[7] Do not allow the chemical to enter drains or waterways.[7][9]

5. Arranging for Final Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[7] The recommended method for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Complete all required waste pickup forms, providing accurate information about the waste composition.[7]

Quantitative Data Summary

PropertyValueCitations
Chemical Formula C₅H₃ClFN[3]
CAS Number 1480-65-5[6]
Molecular Weight 131.54 g/mol [3]
Flash Point 52.2 °C (126.0 °F) - closed cup[2]
Density 1.311 g/mL at 25 °C[2]
Storage Class 3 - Flammable liquids[2]
Water Hazard Class WGK 3 (Germany)[2]
Release to Water Limit 0.2 ppb (for halogenated pyridines generally)[10]

Disposal Workflow

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal cluster_spill Spill Response A Don appropriate PPE B Identify waste as 'Halogenated Organic' A->B C Select & label compatible hazardous waste container B->C D Collect waste in container C->D E Store container in designated Satellite Accumulation Area (SAA) D->E Waste Generated F Keep container closed E->F G Use secondary containment E->G H Contact Environmental Health & Safety (EHS) for pickup I Complete waste pickup forms H->I J Transfer to licensed hazardous waste vendor I->J K High-Temperature Incineration J->K S1 Contain spill with inert absorbent material S2 Collect into a sealed hazardous waste container S1->S2 S3 Dispose of as hazardous waste S2->S3

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Chloro-2-fluoropyridine (CAS No. 1480-65-5). It is imperative that all researchers, scientists, and drug development professionals strictly adhere to these guidelines to ensure a safe laboratory environment.

Essential Safety Information

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Due to these hazards, meticulous adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the final barriers against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[3]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended), a flame-retardant lab coat, and closed-toe shoes. Ensure full skin coverage.Prevents skin contact which can cause irritation. Nitrile gloves are a good option for incidental contact, but should be changed immediately upon contamination.[4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[6] If exposure limits are exceeded, a full-face respirator with a type ABEK (EN14387) filter is necessary.[7]Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[1][6]
Hazard Classification and First Aid

Properly understanding the hazards and the immediate first aid response is critical in case of accidental exposure.

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsFirst Aid Measures
Flammable Liquid🔥Danger H226: Flammable liquid and vapour[1][2][7]Keep away from heat, sparks, open flames, and hot surfaces. In case of fire, use CO2, dry chemical, or foam for extinction.[4]
Acute Toxicity (Oral)Warning H302: Harmful if swallowed[1][2][3]If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]
Skin IrritationWarning H315: Causes skin irritation[1][2][3]If on skin, take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice.[3][4]
Serious Eye DamagecorrosiveDanger H318: Causes serious eye damage[1][2][7]If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4]
Specific Target Organ Toxicity (Single Exposure)Warning H335: May cause respiratory irritation[1][2][3]If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all required PPE is readily available and in good condition. The location of the nearest safety shower and eyewash station should be known.[6]

  • Handling : Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Use spark-proof tools and take precautionary measures against static discharge.[4] Avoid contact with skin and eyes.[8]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] Keep the container tightly closed when not in use.[4][6]

  • Spill Management : In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Disposal Plan

The disposal of this compound must be handled with extreme care and in accordance with all local, state, and federal regulations.

  • Waste Segregation : this compound is a halogenated organic compound and must be collected in a dedicated, clearly labeled hazardous waste container.[5][6] Do not mix with non-halogenated waste.[5]

  • Containerization : Use a compatible, leak-proof container with a secure lid for waste collection. The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".[6]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] The recommended method of disposal for halogenated organic compounds is high-temperature incineration.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash Station prep_hood->prep_safety handle_chem Work Inside Chemical Fume Hood prep_safety->handle_chem Proceed to Handling handle_tools Use Spark-Proof Tools handle_chem->handle_tools handle_avoid Avoid Skin/Eye Contact & Inhalation handle_tools->handle_avoid storage_loc Cool, Dry, Well-Ventilated Area handle_avoid->storage_loc After Use disp_segregate Segregate as Halogenated Waste handle_avoid->disp_segregate Generate Waste storage_away Away from Ignition Sources storage_loc->storage_away storage_container Keep Container Tightly Closed storage_away->storage_container disp_container Use Labeled, Compatible Waste Container disp_segregate->disp_container disp_professional Arrange Professional Disposal (High-Temp Incineration) disp_container->disp_professional

References

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